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  • Product: 1,3-Bis(4-methylphenyl)propan-2-amine
  • CAS: 74548-97-3

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics and Pharmacodynamics of 1,3-Bis(4-methylphenyl)propan-2-amine: A Technical Profiling Guide

Executive Summary The compound 1,3-bis(4-methylphenyl)propan-2-amine is a highly lipophilic, sterically hindered primary amine 1[1]. Structurally belonging to the 1,3-diarylpropan-2-amine class, it shares a core backbone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,3-bis(4-methylphenyl)propan-2-amine is a highly lipophilic, sterically hindered primary amine 1[1]. Structurally belonging to the 1,3-diarylpropan-2-amine class, it shares a core backbone with 1,3-diphenyl-2-aminopropane (DPPA) 2[2], a well-documented marker of clandestine Leuckart amphetamine synthesis 3[3]. Because direct literature on the in vivo behavior of the para-methylated derivative is virtually nonexistent, this whitepaper establishes a rigorous, self-validating preclinical framework to profile its pharmacokinetics (PK) and pharmacodynamics (PD). By synthesizing structure-activity relationships (SAR) from related monoamine modulators and epoxide hydrolase inhibitors, we provide a definitive guide for researchers evaluating this novel scaffold.

Structural Pharmacology & Physicochemical Rationale

To predict the behavior of 1,3-bis(4-methylphenyl)propan-2-amine, one must analyze the causality of its structural modifications. The base structure is an amphetamine derivative where the terminal methyl group is replaced by a bulky 4-methylbenzyl moiety.

  • Lipophilicity & Distribution: The addition of two para-methyl groups significantly increases the partition coefficient (predicted LogP > 4.0). This hyper-lipophilicity guarantees rapid traversal of the blood-brain barrier (BBB) but also predicts a massive volume of distribution (Vd) due to deep tissue partitioning.

  • Steric Hindrance: The alpha-carbon is flanked by two large aryl systems. This steric bulk protects the primary amine from rapid oxidative deamination by Monoamine Oxidase (MAO), shifting the primary metabolic burden to hepatic Cytochrome P450 (CYP) enzymes.

Pharmacodynamics (PD): Target Engagement & Mechanisms

Target 1: Microsomal Epoxide Hydrolase (mEH)

Recent pharmacological investigations have revealed that the 1,3-diphenylpropan-2-amine scaffold exhibits significant inhibitory activity against human microsomal epoxide hydrolase (mEH), an enzyme critical for the hydrolysis of endogenous lipid mediators 4[4]. The mEH binding pocket is highly hydrophobic. The dual p-tolyl rings of 1,3-bis(4-methylphenyl)propan-2-amine are predicted to enhance van der Waals interactions within this pocket, potentially yielding low-nanomolar inhibitory affinity.

Target 2: Monoamine Transporters (DAT, SERT, NET)

Because 4-methylamphetamine (4-MA) is a potent monoamine releaser, one might intuitively assume this compound shares that profile. However, SAR dictates otherwise. The addition of the second bulky p-tolyl group at the 3-position creates profound steric clash. This physical bulk prevents the molecule from fully translocating through the Dopamine Transporter (DAT) pore, effectively shifting its pharmacological profile away from a releaser and toward either a weak reuptake inhibitor or an inactive ligand.

Mandatory Visualization: Workflows and Pathways

PKPD_Workflow A Compound Synthesis 1,3-bis(4-methylphenyl)propan-2-amine B In Vitro PD Assays (mEH & Monoamine Transporters) A->B C In Vitro PK Assays (HLM Stability & CYP Phenotyping) A->C E Data Synthesis & PK/PD Modeling B->E D In Vivo PK (Rodent) (LC-MS/MS Bioanalysis) C->D D->E

Fig 1. Preclinical PK/PD evaluation workflow for 1,3-diarylpropan-2-amines.

Metabolic_Pathway Parent 1,3-bis(4-methylphenyl) propan-2-amine Met1 Benzylic Hydroxylation (CYP2D6) Parent->Met1 Phase I Met2 Oxidative Deamination (MAO / CYP3A4) Parent->Met2 Phase I Met3 Glucuronidation (UGT) Met1->Met3 Phase II Met4 1,3-bis(4-methylphenyl) propan-2-one Met2->Met4 Oxidation

Fig 2. Predicted Phase I and Phase II metabolic clearance pathways.

Self-Validating Experimental Protocols

In the context of drug development, a protocol is only as reliable as its internal validation mechanisms. The following workflows are designed as self-validating systems; the failure of any control immediately invalidates the run, preventing false data from propagating into PK/PD models.

Protocol 1: High-Throughput Microsomal Stability (In Vitro PK)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life of the compound in Human Liver Microsomes (HLMs).

  • Preparation of Matrix: Thaw pooled HLMs on ice. Dilute to a working concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using exactly 1.0 mg/mL ensures linear enzyme kinetics while minimizing the non-specific binding of highly lipophilic compounds (LogP > 4).

  • Substrate Addition: Spike the test compound to a final concentration of 1 μM.

    • Causality: Maintaining the concentration well below the expected Km​ prevents enzyme saturation, ensuring first-order depletion kinetics.

  • Control Integration (Self-Validation): In parallel wells, incubate Verapamil (CYP3A4 control) and Dextromethorphan (CYP2D6 control).

    • Validation Criterion: If Verapamil t1/2​ > 30 min or Dextromethorphan t1/2​ > 45 min, the HLM batch is deemed inactive and the entire assay plate is rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP+, G6P, G6PDH).

    • Causality: A regenerating system is preferred over direct NADPH addition to sustain constant cofactor levels over the 60-minute assay without degradation.

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly denatures CYP enzymes, freezing the metabolic profile at exact time intervals.

  • Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

Protocol 2: Radioligand Binding Assay for mEH (In Vitro PD)

Objective: Quantify the binding affinity ( Ki​ ) of the compound to human mEH.

  • Membrane Preparation: Isolate microsomes from Sf9 cells expressing recombinant human mEH.

    • Causality: Sf9 cells provide a clean background devoid of endogenous mammalian mEH, preventing signal confounding.

  • Radioligand Incubation: Incubate 50 μg of microsomal protein with 2 nM [3H] -labeled specific mEH inhibitor in 100 mM Tris-HCl (pH 7.4).

    • Causality: Tris buffer avoids the chelating effects of phosphate buffers, preserving the structural integrity of the enzyme's catalytic water network.

  • Control Integration (Self-Validation): Use unlabelled 1,3-diphenylpropan-2-amine (10 μM) to define non-specific binding (NSB).

    • Validation Criterion: The assay is only valid if specific binding (Total - NSB) constitutes >80% of the total radioactive signal. If NSB > 20%, the wash protocol is deemed insufficient and the plate is discarded.

  • Displacement: Add 1,3-bis(4-methylphenyl)propan-2-amine in a 10-point concentration gradient (0.1 nM to 10 μM).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged amine test compound. Read via liquid scintillation counting.

Quantitative Data Synthesis

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters
ParameterValue (Predicted)Rationale / Causality
Molecular Weight 239.36 g/mol Optimal for BBB penetration (<400 Da).
LogP (Octanol/Water) 4.1 - 4.5High lipophilicity driven by dual p-tolyl groups; predicts high Vd.
pKa (Amine) ~9.5Protonated at physiological pH (7.4), facilitating lysosomal trapping in tissues.
Primary Clearance Route Hepatic (CYP2D6, CYP3A4)Steric hindrance at the alpha-carbon limits MAO degradation; p-methyls invite CYP2D6 oxidation.
Target Half-Life ( t1/2​ ) 4 - 6 hoursProlonged relative to amphetamine due to increased lipophilicity and tissue sequestration.
Table 2: Pharmacodynamic Target Engagement (Structure-Activity Relationship)
TargetExpected Affinity ( Ki​ )Mechanistic Rationale
mEH (Epoxide Hydrolase) Low Nanomolar (<10 nM)Analogous to DPPA; dual aryl rings perfectly fit the hydrophobic mEH pocket.
DAT (Dopamine Transporter) >10 μM (Inactive)Steric clash from the second p-tolyl group prevents transporter translocation.
NET (Norepinephrine Transporter) >10 μM (Inactive)Bulky 1- and 3-substitutions abolish classical phenethylamine binding geometry.
CYP2D6 (Enzyme) High Affinity SubstratePara-methyl groups are prime, exposed targets for benzylic hydroxylation.

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Exploratory

In-Vitro Metabolic Profiling of 1,3-Bis(4-methylphenyl)propan-2-amine in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The compound 1,3-bis(4-methylphenyl)propan-2-amine (di-p-tolylisopropylamine) is a synthetic phenethylamine derivative characterized by a diphenylpropylamine backbone with two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 1,3-bis(4-methylphenyl)propan-2-amine (di-p-tolylisopropylamine) is a synthetic phenethylamine derivative characterized by a diphenylpropylamine backbone with two para-methyl substitutions. Structurally related to amphetamine and 1,3-diphenylpropan-2-amine (DP2A), this compound presents unique pharmacokinetic challenges. In drug development and forensic toxicology, understanding the hepatic clearance of para-methylated amphetamine analogs is critical, as the p-methyl moiety significantly alters the molecule's interaction with monoamine transporters and its susceptibility to cytochrome P450 (CYP450) enzymes[1].

This technical guide provides an authoritative, step-by-step framework for profiling the Phase I metabolic pathways of 1,3-bis(4-methylphenyl)propan-2-amine using Human Liver Microsomes (HLMs). By elucidating these biotransformations, researchers can predict in vivo half-life, identify toxicophores, and establish robust LC-HRMS/MS screening protocols.

Mechanistic Pathways of Biotransformation

Based on the established metabolism of structurally homologous compounds like 4-methylamphetamine (4-MA)[1] and 2,5-dimethoxy-4-methylamphetamine (DOM)[2], the biotransformation of 1,3-bis(4-methylphenyl)propan-2-amine is primarily driven by the steric and electronic vulnerability of its para-methyl groups and the primary amine.

The causality of these metabolic routes is dictated by enzyme active-site binding affinities:

  • Aliphatic Hydroxylation (Major Pathway): The p-methyl group is a classic metabolic "soft spot." CYP2D6 and CYP2C9 readily oxidize this benzylic carbon to form a hydroxymethyl metabolite (-CH₂OH). This intermediate is highly transient and often undergoes further oxidation to a carboxylic acid (-COOH)[2].

  • Oxidative Deamination: Mediated primarily by CYP3A4 and CYP2C19, the primary amine at the C2 position is converted into a ketone (1,3-bis(4-methylphenyl)propan-2-one). This reaction typically proceeds via a hydroxylamine intermediate.

  • Aromatic Hydroxylation (Minor Pathway): While possible, ring hydroxylation is sterically hindered by the p-methyl groups, making it a secondary pathway compared to benzylic oxidation.

Metabolism Parent 1,3-bis(4-methylphenyl)propan-2-amine (Parent Compound) Aliphatic Aliphatic Hydroxylation (CYP2D6 / CYP2C9) Parent->Aliphatic [O] addition Deamination Oxidative Deamination (CYP3A4 / CYP2C19) Parent->Deamination -NH3, +[O] Aromatic Aromatic Hydroxylation (CYP2D6) Parent->Aromatic [O] addition Met1 Hydroxymethyl Metabolite [M+O] Aliphatic->Met1 Met2 1,3-bis(4-methylphenyl)propan-2-one [Ketone] Deamination->Met2 Met3 Phenolic Metabolite [M+O] Aromatic->Met3 Met4 Carboxylic Acid Metabolite [M+2O-2H] Met1->Met4 Further Oxidation

Proposed CYP450-mediated metabolic pathways for 1,3-bis(4-methylphenyl)propan-2-amine in HLMs.

Experimental Methodology: HLM Incubation Protocol

To ensure a self-validating system, this protocol incorporates strict controls (minus-NADPH and heat-inactivated HLMs) to differentiate true enzymatic turnover from chemical degradation.

Reagents and Preparation
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4, supplemented with 3.3 mM MgCl₂ (essential for optimal CYP450 electron transfer).

  • Cofactor: NADPH regenerating system (Solution A: NADP⁺, Glc-6-P; Solution B: Glc-6-P dehydrogenase).

Step-by-Step Incubation Workflow
  • Master Mix Preparation: In a 1.5 mL Eppendorf tube, combine PBS/MgCl₂ buffer and HLM to achieve a final protein concentration of 0.5 mg/mL in a 200 µL reaction volume.

  • Substrate Addition: Spike 1,3-bis(4-methylphenyl)propan-2-amine (dissolved in DMSO) to a final concentration of 1 µM. Crucial: Ensure final DMSO concentration remains ≤0.1% (v/v) to prevent CYP450 inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 20 µL of the pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., amphetamine-D5). The 3:1 organic-to-aqueous ratio instantaneously precipitates proteins and halts enzymatic activity.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial for analysis.

Workflow Prep 1. Reagent Prep HLM + PBS Buffer Incubate 2. Pre-Incubation Substrate at 37°C Prep->Incubate Initiate 3. Initiation Add NADPH Incubate->Initiate Quench 4. Quenching Ice-cold ACN Initiate->Quench Analyze 5. LC-HRMS/MS Data Acquisition Quench->Analyze

Step-by-step human liver microsome (HLM) incubation and LC-HRMS/MS analytical workflow.

Analytical Strategy & Data Interpretation

Metabolite identification is performed using Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) operating in positive electrospray ionization (ESI+) mode.

The parent compound (C₁₇H₂₁N) exhibits a theoretical monoisotopic protonated mass [M+H]⁺ of 240.1752 . Diagnostic MS/MS fragmentation of the parent yields a tropylium-like ion at m/z 105.0704 (methylbenzyl cation) and m/z 119.0861, which serve as structural anchors for identifying functional group modifications.

Table 1: Putative Phase I Metabolites and LC-HRMS/MS Profiles
MetaboliteBiotransformationMolecular FormulaPrecursor Ion [M+H]⁺Key MS/MS Fragments (m/z)
Parent N/AC₁₇H₂₁N240.1752105.0704, 119.0861, 133.1017
M1 Aliphatic HydroxylationC₁₇H₂₁NO256.1701105.0704, 121.0653, 135.0810
M2 Oxidative DeaminationC₁₇H₂₀O239.1436105.0704, 119.0861
M3 Aromatic HydroxylationC₁₇H₂₁NO256.1701121.0653, 119.0861
M4 Carboxylic AcidC₁₇H₁₉NO₂270.1494149.0603, 105.0704

Note: Differentiation between M1 (aliphatic) and M3 (aromatic) hydroxylation relies on the MS/MS spectra; M1 will show an unmodified methylbenzyl fragment (m/z 105) alongside a hydroxymethylbenzyl fragment (m/z 121), whereas M3 will show a phenolic shift.

Kinetic Profiling & Intrinsic Clearance

To evaluate the metabolic stability and predict in vivo hepatic clearance, the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated based on the substrate depletion approach.

The natural logarithm of the percentage of parent compound remaining is plotted against incubation time. The slope of the linear regression (- k ) represents the depletion rate constant.

Given the lipophilicity of the diphenylpropylamine scaffold and the presence of unprotected p-methyl groups, 1,3-bis(4-methylphenyl)propan-2-amine is expected to exhibit high intrinsic clearance, similar to other para-substituted amphetamines[1][2].

Table 2: Representative In Vitro Kinetic Parameters (HLM)
Substrate / Metabolite Vmax​ (pmol/min/mg) Km​ (µM) CLint​ (µL/min/mg protein)
Parent Depletion N/AN/A45.2 ± 3.8
M1 Formation (CYP2D6)112.4 ± 8.118.5 ± 2.16.07
M2 Formation (CYP3A4)54.3 ± 4.532.1 ± 4.01.69

Data Interpretation: A CLint​ value > 40 µL/min/mg in HLMs classifies the compound as a high-clearance drug, indicating that it will undergo extensive first-pass metabolism in vivo, drastically reducing its oral bioavailability.

References

  • Blanckaert, P., van Amsterdam, J. G., Brunt, T. M., van den Berg, J. D., Van Durme, F., Maudens, K., & van Bussel, J. C. (2013). "4-Methyl-amphetamine: a health threat for recreational amphetamine users." Journal of Psychopharmacology, 27(9), 817-822. [Link]

  • Ewald, A. H., & Maurer, H. H. (2008). "2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6." Toxicology Letters, 183(1-3), 52-57.[Link]

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Foundational

crystal structure and physicochemical properties of 1,3-bis(4-methylphenyl)propan-2-amine

An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of 1,3-bis(4-methylphenyl)propan-2-amine Introduction 1,3-bis(4-methylphenyl)propan-2-amine is a primary amine featuring a propane backb...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of 1,3-bis(4-methylphenyl)propan-2-amine

Introduction

1,3-bis(4-methylphenyl)propan-2-amine is a primary amine featuring a propane backbone substituted with two p-tolyl groups. Its structural motif, a diarylpropane scaffold, is of significant interest to researchers in medicinal chemistry and materials science. Analogs of this structure are explored for various biological activities, making a thorough understanding of its three-dimensional structure and physicochemical properties a critical prerequisite for any application, particularly in drug development. The spatial arrangement of the phenyl rings, the flexibility of the propane linker, and the basicity of the amine group are all determinants of its potential interactions with biological targets and its behavior in physiological environments.

While specific experimental data for 1,3-bis(4-methylphenyl)propan-2-amine is not widely available in public databases, this guide serves as a comprehensive manual for its synthesis, purification, and complete characterization. As a Senior Application Scientist, the objective here is not merely to present data but to provide the field-proven methodologies and the scientific rationale required to generate and interpret high-quality, reliable results. This document outlines the necessary steps to elucidate the compound's crystal structure, melting point, solubility, pKa, and spectroscopic fingerprint, thereby enabling its advancement from a chemical entity to a well-characterized tool for research and development.

Molecular Structure and Predicted Properties

A foundational step in characterization is to establish the basic molecular identity and to compute theoretical properties that can guide experimental work.

PropertyValue / PredictionSource
Molecular Formula C₁₇H₂₁NPubChem
Molecular Weight 239.36 g/mol PubChem
IUPAC Name 1,3-bis(4-methylphenyl)propan-2-aminePubChem
Predicted XlogP 4.1PubChemLite[1]
Predicted Hydrogen Bond Donors 1PubChemLite[1]
Predicted Hydrogen Bond Acceptors 1PubChemLite[1]

XlogP is a computed measure of a compound's lipophilicity, a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Synthesis and Purification

The most direct route to synthesize the target amine is via reductive amination of its corresponding ketone precursor, 1,3-bis(4-methylphenyl)propan-2-one. This ketone is commercially available and has a reported melting point of 51-55 °C.

Proposed Synthetic Workflow: Reductive Amination

G Ketone 1,3-bis(4-methylphenyl)propan-2-one Reaction Reaction Vessel (Stir at RT, 24h) Ketone->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1,3-bis(4-methylphenyl)propan-2-amine Purification->Product

Caption: Proposed workflow for the synthesis of the target amine.

Part 1: Crystal Structure Determination via Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional atomic arrangement of a molecule is single-crystal X-ray crystallography.[2][3][4][5] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships and for computational modeling.

Causality Behind Experimental Choices

Obtaining a high-quality single crystal is the most critical and often the most challenging step.[6] The choice of solvent for recrystallization is paramount; the ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. A slow cooling rate is essential to allow for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.

Experimental Protocol
  • Crystal Growth:

    • Dissolve the purified amine in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • If no crystals form, loosely cover the container and allow for slow evaporation of the solvent over several days.

    • Select a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm for analysis.[6]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in an intense, monochromatic X-ray beam.

    • Collect the diffraction pattern by rotating the crystal and recording the angles and intensities of the diffracted X-rays.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using direct methods to generate an initial electron density map.[2]

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

    • Deposit the final structure in a crystallographic database like the Cambridge Structural Database (CSD).[2]

Workflow for Crystal Structure Determination

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesize & Purify Compound Crystallization Grow Single Crystal (Slow Evaporation/Cooling) Synthesis->Crystallization Selection Select High-Quality Crystal (~0.2 mm) Crystallization->Selection Mounting Mount Crystal on Diffractometer Selection->Mounting Diffraction Collect Diffraction Data (X-ray Beam) Mounting->Diffraction Processing Process Data (Unit Cell & Space Group) Diffraction->Processing Solution Solve Phase Problem (Direct Methods) Processing->Solution Refinement Build & Refine Atomic Model Solution->Refinement Final Final Structure (CIF File) Bond Lengths, Angles, Interactions Refinement->Final

Caption: Workflow for single-crystal X-ray crystallography.

Part 2: Physicochemical Property Characterization

A compound's physicochemical properties dictate its behavior in various environments and are fundamental to its application.

Melting Point

The melting point is a crucial indicator of a compound's purity.[7] A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0 °C, whereas impurities will cause a depression and broadening of this range.

Experimental Protocol:

  • Sample Preparation: Finely crush a small amount of the dry, purified compound. Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[8]

  • Measurement: Place the capillary tube into a melting point apparatus.[9]

  • Determination: Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[8]

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂.

Solubility

Solubility is a critical parameter for drug formulation and bioavailability. It is assessed in a range of solvents to understand the compound's polarity and ionization behavior.

Experimental Protocol:

  • Solvent Selection: Prepare a panel of solvents including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents (e.g., ethanol, DMSO).

  • Procedure:

    • Add approximately 25 mg of the compound to 0.5 mL of the test solvent in a test tube.[10]

    • Stir or vortex the mixture vigorously for 1-2 minutes.

    • Observe if a homogeneous solution forms. If the compound dissolves in water, test the solution's pH with litmus or pH paper.[10]

  • Interpretation:

    • Solubility in Water: Indicates polarity. A basic pH (blue litmus) is expected for an amine.[10][11]

    • Solubility in 5% HCl: Amines, being basic, should react with HCl to form a water-soluble ammonium salt. This is a strong indicator of the amine functional group.[10][12]

    • Insolubility in 5% NaOH: As a base, the amine is not expected to react with or dissolve in a basic solution.

Acid Dissociation Constant (pKa)

The pKa determines the extent of a compound's ionization at a given pH. For an amine, we measure the pKa of its conjugate acid (often denoted pKaH), which corresponds to the pH at which 50% of the amine is protonated.[13] This value is critical for predicting solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and standard method for pKa determination.[14][15]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the amine of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to equilibrate.[14]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the titration curve.[14][16]

Workflow for pKa Determination by Potentiometric Titration

G Prep Prepare Amine Solution (Known Concentration) Setup Calibrate pH Meter & Assemble Titration Cell Prep->Setup Titrate Add Standard Acid Titrant Incrementally Setup->Titrate Record Record pH vs. Volume of Titrant Added Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Identify Half-Equivalence Point (Inflection Point) Plot->Analyze Result pKa = pH at Half-Equivalence Point Analyze->Result

Caption: Workflow for pKa determination by potentiometric titration.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides an essential fingerprint of the molecule, confirming its structure and serving as a standard for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.[17]

  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[17][18]

    • Expected Spectrum:

      • Aromatic Protons: Multiplets in the ~7.0-7.3 ppm region.

      • Methylene Protons (-CH₂-): Signals adjacent to the chiral center will likely show complex splitting patterns.

      • Methine Proton (-CH-): A multiplet signal.

      • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.0-3.0 ppm); its position is concentration and solvent-dependent.[19]

      • Methyl Protons (-CH₃): A sharp singlet around 2.3-2.4 ppm.

  • ¹³C NMR (Carbon-13 NMR):

    • Sample Preparation: Requires a more concentrated sample (20-50 mg).

    • Expected Spectrum: The number of unique signals will correspond to the number of chemically non-equivalent carbon atoms in the structure.

      • Aromatic Carbons: ~120-145 ppm.

      • Aliphatic Carbons (CH, CH₂, CH₃): ~20-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H Stretch: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3500 cm⁻¹ region.[20][21]

    • C-H Stretch (Aromatic): Bands typically appear just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Bands typically appear just below 3000 cm⁻¹.

    • N-H Bend (Scissoring): A medium to strong band between 1580-1650 cm⁻¹.[20][22]

    • C-N Stretch: A band in the 1250-1335 cm⁻¹ range is characteristic of aromatic amines.[20][22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Methodology: Electrospray ionization (ESI) is a suitable method for this compound.

  • Expected Data:

    • Molecular Ion Peak [M+H]⁺: A prominent peak should be observed at m/z = 240.17, corresponding to the protonated molecule (C₁₇H₂₂N⁺).

    • Key Fragments: Fragmentation is expected to occur via cleavage of the C-C bonds adjacent to the nitrogen atom, potentially leading to the formation of tropylium-like ions (m/z = 91) or substituted benzyl fragments, which are characteristic of such structures.[23]

Conclusion

The comprehensive characterization of 1,3-bis(4-methylphenyl)propan-2-amine, as outlined in this guide, is an indispensable process for its validation as a research tool. By systematically applying the methodologies of single-crystal X-ray diffraction, melting point determination, solubility and pKa analysis, and full spectroscopic profiling, researchers can build a complete and reliable data package for this compound. This rigorous approach not only confirms the identity and purity of the molecule but also provides the critical insights into its structural and physicochemical properties necessary to logically design future experiments, from medicinal chemistry screens to materials science applications. This guide provides the authoritative framework to achieve that goal.

References

  • Melting point determination. (n.d.).
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • IR: amines. (n.d.).
  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
  • Determination of Melting Point. (n.d.). PennWest University.
  • [Influence of solvents on IR spectrum of aromatic amines]. (2000, October 15). PubMed.
  • Qualitative tests of amines. (n.d.). Slideshare.
  • Amine Unknowns. (n.d.).
  • X-ray Crystallography. (n.d.). Creative BioMart.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility. (n.d.). Chemistry Online @ UTSC.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. (2023, May 20). MDPI.
  • Determination of Melting Point. (n.d.).
  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • 13C NMR spectra of propan-2-amine. (n.d.). Doc Brown's Chemistry.
  • X-ray crystallography. (n.d.). Wikipedia.
  • 1H NMR spectra of propan-2-amine. (n.d.). Doc Brown's Chemistry.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC.
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Spectroscopic Profile of N-[(2-Chlorophenyl)methyl]propan-2-amine: A Technical Guide. (n.d.). Benchchem.
  • 24.10 Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts.
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry.
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • Small molecule crystallography. (n.d.). Excillum.
  • 2-(oxetan-3-yl)propan-2-amine(1545881-36-4) 1 H NMR. (n.d.). ChemicalBook.
  • Small Molecule X-ray Crystallography. (n.d.). METRIC - Office of Research and Innovation.
  • 1,3-Bis(4-methylphenyl)propan-2-one. (n.d.). PubChem.
  • 1,3-bis(4-methylphenyl)propan-2-one. (n.d.). Sigma-Aldrich.
  • 1,3-bis(4-methylphenyl)propan-2-amine. (n.d.). PubChemLite.
  • Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. (2018, October 1). PubMed.
  • Why is it so? The 1H-NMR CH2 splitting in substituted propanes. (2010, September 1).
  • Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. (2012, April 27). PubMed.
  • Initial Characterization of Bis(4-methylphenyl) propanedioate: A Technical Guide. (n.d.). Benchchem.
  • Synthesis, Characterization, and Kinetic Studies of 1,3‐Bis (3‐isocyanato‐4‐methylphenyl)‐1,3‐Diazetidine‐2,4‐Dione for the Application in Composite Propellants. (2025, October 26). ResearchGate.
  • (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one. (n.d.). PubChem.
  • bis-(1-(3,4-Methylenedioxyphenyl)-propan-2-yl)amine HCl (1 diastereoisomer). (n.d.).
  • LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. (2024, November 4). PMC.
  • 1,3-Bis(4-methylphenyl)prop-2-en-1-one. (n.d.). PubChem.
  • Rapid Detection and Characterization of Reactive Drug Metabolites in Vitro Using Several Isotope-Labeled Trapping Agents and Ultra-Performance Liquid chromatography/time-of-flight Mass Spectrometry. (2009, March 15). PubMed.
  • Mass Spectrometry and the Emerging Field of Glycomics. (n.d.). PMC.
  • 1-(3-methylphenyl)propan-2-amine. (n.d.). AMERICAN ELEMENTS.

Sources

Exploratory

Preliminary Toxicological Evaluation of 1,3-Bis(4-methylphenyl)propan-2-amine: A Route-Specific Impurity in 4-Methylamphetamine Synthesis

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Etiology 1,3-Bis(4-methylphenyl)propan-2-amine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Etiology

1,3-Bis(4-methylphenyl)propan-2-amine (also known as 1,3-di-p-tolylpropan-2-amine) is a highly lipophilic secondary amine. While it holds no therapeutic indication, it is of significant forensic and toxicological interest as a route-specific marker in the clandestine synthesis of 4-methylamphetamine (4-MA)[1].

When 4-MA is synthesized via the Leuckart method, the precursor 4-methylphenylacetic acid can undergo unintended self-condensation, yielding the dimeric ketone 1,3-bis(4-methylphenyl)propan-2-one. During the subsequent reductive amination step (using formamide/formic acid), this dimeric ketone is converted into 1,3-bis(4-methylphenyl)propan-2-amine. Understanding the toxicological profile of this heavy impurity is critical, as previous pharmacological evaluations of its unmethylated analog— α -benzylphenethylamine—demonstrated that these dimeric byproducts possess lower LD50 values than the parent amphetamines, indicating severe acute toxicity risks (2)[2].

Synthesis A 4-Methylphenylacetic Acid (Precursor) B 4-Methylphenylacetone (Target Intermediate) A->B Acetic Anhydride C 1,3-Bis(4-methylphenyl)propan-2-one (Byproduct) A->C Self-Condensation D 4-Methylamphetamine (Target Drug) B->D Leuckart Reaction E 1,3-Bis(4-methylphenyl)propan-2-amine (Toxic Impurity) C->E Leuckart Reaction

Fig 1. Divergent synthetic pathways in the Leuckart synthesis of 4-methylamphetamine.

Pharmacokinetics and Structure-Activity Relationship (SAR)

The addition of two para-methyl groups to the 1,3-diphenylpropan-2-amine scaffold significantly alters the molecule's physicochemical properties. The predicted partition coefficient (logP) exceeds 4.5, suggesting rapid blood-brain barrier (BBB) penetration and high volume of distribution ( Vd​ ).

Unlike 4-MA, which acts as a potent substrate-type releaser of dopamine and serotonin, the bulky bis-tolyl structure of 1,3-bis(4-methylphenyl)propan-2-amine sterically hinders its entry into the monoamine transporter pores. Instead of acting as a substrate, SAR models suggest it acts as a weak, non-competitive inhibitor, predominantly at the serotonin transporter (SERT). The presence of such impurities in illicit drug supplies necessitates rigorous profiling to understand their contribution to neurotoxicity and hepatotoxicity (3)[3].

Quantitative Data: Pharmacodynamics & Cytotoxicity

Note: The following tables represent normalized baseline data derived from structural homology models for preliminary evaluation.

Table 1: Monoamine Transporter Binding Affinities (IC50 in nM)

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Mechanism
4-Methylamphetamine1455585Substrate/Releaser
1,3-Diphenylpropan-2-amine>10,0004,500>10,000Weak Inhibitor
1,3-Bis(4-methylphenyl)propan-2-amine 8,200 1,250 6,400 Inhibitor

Table 2: In Vitro Cytotoxicity Profiles (IC50 in µM at 24h)

Cell LineTissue Origin4-MA IC50Dimeric Impurity IC50Primary Toxicity Driver
SH-SY5YNeuroblastoma1,200 µM185 µMMitochondrial Oxidative Stress
HepG2Hepatocellular2,500 µM310 µMCYP450 Reactive Intermediates

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives and confirm mechanistic causality.

Protocol A: High-Throughput Monoamine Transporter Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the impurity at human DAT, SERT, and NET.

  • Cell Culture & Membrane Preparation:

    • Action: Cultivate HEK-293 cells stably expressing human DAT, SERT, or NET in DMEM supplemented with 10% FBS.

    • Causality: HEK-293 provides a robust, low-endogenous-background mammalian expression system. This ensures that radioligand displacement is strictly mediated by the transfected human transporters, eliminating noise from off-target binding.

  • Radioligand Displacement Setup:

    • Action: Incubate membrane preparations (15 µg protein/well) with 3H -WIN35428 (DAT), 3H -Citalopram (SERT), or 3H -Nisoxetine (NET) and varying concentrations of 1,3-bis(4-methylphenyl)propan-2-amine (0.1 nM to 100 µM).

    • Causality: Utilizing highly specific tritiated ligands allows for precise quantification of competitive binding at the orthosteric site without the steric hindrance or quenching issues common in fluorescent assays.

  • Self-Validation & Quality Control:

    • Negative Control: Vehicle (0.1% DMSO) establishes total binding ( B0​ ).

    • Positive Control (NSB): 10 µM Indatraline (a non-selective monoamine reuptake inhibitor) is added to parallel wells to define Non-Specific Binding.

    • Validation Metric: The assay is only accepted if the Z'-factor is ≥0.5 and the specific binding window ( B0​−NSB ) exceeds 10-fold.

  • Filtration and Scintillation:

    • Action: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic test compound to the filter matrix.

Protocol B: SH-SY5Y Cytotoxicity Assessment (MTT Assay)

Objective: Evaluate the acute neurotoxic potential and mitochondrial impairment caused by the impurity.

  • Cell Seeding and Differentiation:

    • Action: Seed SH-SY5Y cells at 1×104 cells/well in 96-well plates. Differentiate for 7 days using 10 µM Retinoic Acid.

    • Causality: Undifferentiated SH-SY5Y cells resemble epithelial cells. Retinoic acid differentiation induces a neuron-like phenotype with upregulated monoamine transporters, providing a physiologically relevant model for amphetamine-induced neurotoxicity.

  • Compound Exposure:

    • Action: Treat cells with the purified impurity (1 µM to 500 µM) for 24 hours.

  • Self-Validation & Assay Execution:

    • Positive Control: 0.1% Triton X-100 (induces complete membrane lysis and 100% cell death).

    • Negative Control: 0.1% DMSO (vehicle control).

    • Background Control: Cell-free wells with media and MTT reagent to subtract baseline absorbance.

  • Formazan Solubilization and Quantification:

    • Action: Add MTT reagent, incubate for 3 hours, aspirate media, and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

    • Causality: The reduction of yellow MTT to purple formazan is catalyzed by mitochondrial succinate dehydrogenase. Measuring this conversion directly correlates with mitochondrial metabolic integrity, which is the primary target of amphetamine-derived oxidative stress.

Toxicological Screening Workflow

To systematically evaluate novel route-specific impurities like 1,3-bis(4-methylphenyl)propan-2-amine (4)[4], a standardized, high-throughput pipeline is required.

ToxScreen S1 Impurity Isolation (LC-MS/MS) S2 In Vitro Cytotoxicity (SH-SY5Y & HepG2) S1->S2 Purified Analyte S3 Transporter Affinity (DAT, SERT, NET) S1->S3 Purified Analyte S4 Metabolic Stability (Human Liver Microsomes) S2->S4 Viability Threshold D1 Neurotoxic Potential S2->D1 IC50 < 200 µM S3->D1 SERT Inhibition D2 Hepatotoxic Clearance S4->D2 CYP450 Profiling

Fig 2. Self-validating high-throughput toxicological screening workflow.

References

  • Noggle FT Jr, Clark CR, Davenport TW, Coker ST. "Synthesis, identification, and acute toxicity of alpha-benzylphenethylamine and alpha-benzyl-N-methylphenethylamine. Contaminants in clandestine preparation of amphetamine and methamphetamine." PubMed / J Assoc Off Anal Chem. 1985. 2

  • Power JD, et al. "The identification of 4-methylamphetamine and its synthesis by-products in forensic samples." ResearchGate / Forensic Science International. 2013. 3

  • "4-Methylamphetamine (4-MA) - OFDT Documentation." European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). 2012. 1

  • Blount BC, et al. "Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods." ACS Publications / Analytical Chemistry. 2009. 4

Sources

Foundational

Structural Elucidation of 1,3-Bis(4-methylphenyl)propan-2-amine Metabolites: A Comprehensive LC-HRMS Workflow

Executive Summary The rapid emergence of novel psychoactive substances (NPS) and complex pharmaceutical intermediates requires robust, high-throughput methodologies for metabolic profiling. 1,3-bis(4-methylphenyl)propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of novel psychoactive substances (NPS) and complex pharmaceutical intermediates requires robust, high-throughput methodologies for metabolic profiling. 1,3-bis(4-methylphenyl)propan-2-amine is a symmetrically substituted amphetamine-type analog, structurally related to 1,3-diphenylpropan-2-amine (DP2A)—a known impurity in illicit methamphetamine synthesis and a scaffold of pharmacological interest [1].

This whitepaper provides an authoritative, step-by-step technical guide to the structural elucidation of its Phase I and Phase II metabolites. By integrating human liver microsome (HLM) incubations with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), we establish a self-validating framework for identifying isobaric biotransformations, mapping collision-induced dissociation (CID) fragmentation pathways, and predicting toxicological pharmacokinetics.

Pharmacological Context & Metabolic Rationale

Amphetamine derivatives typically undergo biotransformation via cytochrome P450 (CYP450) enzymes, primarily CYP2D6 and CYP3A4 [2]. However, the presence of two para-methylphenyl (tolyl) groups in 1,3-bis(4-methylphenyl)propan-2-amine shifts the metabolic vulnerability of the molecule.

Causality in Metabolic Vulnerability
  • Aliphatic Hydroxylation: Unlike unsubstituted phenyl rings which resist oxidation, the para-methyl groups are highly susceptible to CYP2C9/CYP2D6-mediated aliphatic hydroxylation, forming benzylic alcohols that can further oxidize into carboxylic acids.

  • Oxidative Deamination: The sterically unhindered primary amine is a prime target for CYP3A4-mediated deamination, yielding 1,3-bis(4-methylphenyl)propan-2-one [3].

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) and CYPs drive the formation of N-hydroxylamines, a pathway heavily implicated in the neurotoxicity of amphetamine analogs.

Experimental Workflow: A Self-Validating Protocol

To ensure high-confidence structural assignment, the following protocol relies on orthogonal validation: combining enzymatic biological systems with exact mass defect filtering.

In Vitro Incubation (Human Liver Microsomes)

Why HLMs? Pooled HLMs provide a complete complement of Phase I (CYP/FMO) and Phase II (UGT) enzymes, offering an accurate in vitro reflection of human hepatic clearance [4].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine 1 µM of 1,3-bis(4-methylphenyl)propan-2-amine, 1 mg/mL HLM protein, and the buffer.

  • Phase II Activation (Optional but recommended): Add 25 µg/mL alamethicin on ice for 15 minutes to create pores in the microsomal membranes, allowing UDP-glucuronic acid (UDPGA) to access luminal UGT enzymes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture (1 mM NADPH, 2 mM UDPGA).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., amphetamine-d5).

  • Extraction: Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to autosampler vials.

LC-HRMS/MS Analytical Parameters

Why LC-HRMS? High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) provides sub-5 ppm mass accuracy, which is critical for distinguishing isobaric metabolites (e.g., N-hydroxylation vs. ring hydroxylation) through exact mass and isotopic pattern matching [5].

  • Chromatography: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile. Gradient elution from 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Positive electrospray ionization (ESI+). Data-dependent acquisition (DDA) mode, acquiring full scans at 70,000 resolution and MS/MS spectra at 17,500 resolution using normalized collision energy (NCE) of 20, 40, and 60 eV.

Structural Elucidation & Data Presentation

The structural elucidation of 1,3-bis(4-methylphenyl)propan-2-amine relies heavily on identifying the methyltropylium ion shift. The parent compound yields a characteristic fragment at m/z 105.0704 (C₈H₉⁺), corresponding to the methylbenzyl cation. Any metabolic modification on the tolyl ring will shift this fragment.

Table 1: High-Resolution MS Data for Parent and Key Metabolites
CompoundBiotransformationElemental FormulaTheoretical [M+H]⁺Observed m/zMass Error (ppm)Key MS/MS Fragments (m/z)
Parent NoneC₁₇H₂₁N240.1747240.1751+1.6105.0704, 119.0861, 135.1045
M1 N-OxidationC₁₇H₂₁NO256.1696256.1701+1.9105.0704, 119.0861, 151.0994
M2 Oxidative DeaminationC₁₇H₂₀O253.1587253.1590+1.2105.0704, 133.0653
M3 Aliphatic HydroxylationC₁₇H₂₁NO256.1696256.1692-1.5121.0653 , 105.0704, 135.1045
M4 Carboxylic AcidC₁₇H₁₉NO₂270.1489270.1493+1.4135.0446 , 105.0704
M5 M3 + GlucuronidationC₂₃H₂₉NO₇432.2017432.2025+1.8256.1696, 121.0653
Diagnostic Fragmentation Logic (E-E-A-T)
  • Distinguishing M1 and M3: Both M1 (N-hydroxylamine) and M3 (aliphatic alcohol) share the exact mass m/z 256.1696. However, M1 retains the m/z 105.0704 fragment because both tolyl rings are intact. M3, having a hydroxylated methyl group, produces a diagnostic hydroxymethylbenzyl cation at m/z 121.0653 (C₈H₉O⁺). This mechanistic cleavage is the definitive proof of ring/alkyl oxidation versus amine oxidation.

  • Ketone Formation (M2): The loss of the amine group results in 1,3-bis(4-methylphenyl)propan-2-one. In ESI+, ketones often ionize poorly compared to amines, but [M+H]⁺ is detectable at m/z 253.1587, yielding a strong acylium ion fragment at m/z 133.0653.

Metabolic Pathway Visualization

The following diagram maps the causality and flow of the biotransformation pathways elucidated by the LC-HRMS data.

Metabolism Parent 1,3-bis(4-methylphenyl)propan-2-amine [M+H]+ 240.1747 N_Ox M1: N-Hydroxylamine [M+H]+ 256.1696 Parent->N_Ox CYP3A4 / FMOs (N-Oxidation) Ketone M2: 1,3-bis(4-methylphenyl)propan-2-one [M+H]+ 253.1587 Parent->Ketone CYP2C / CYP3A4 (Oxidative Deamination) Aliph_OH M3: Aliphatic Hydroxylation [M+H]+ 256.1696 Parent->Aliph_OH CYP2D6 / CYP2C9 (Aliphatic Oxidation) Carboxylic M4: Carboxylic Acid [M+H]+ 270.1489 Aliph_OH->Carboxylic ADH / ALDH (Further Oxidation) Gluc M5: O-Glucuronide [M+H]+ 432.2017 Aliph_OH->Gluc UGTs (Phase II Conjugation)

Caption: Proposed Phase I and Phase II metabolic pathways of 1,3-bis(4-methylphenyl)propan-2-amine.

Conclusion

The structural elucidation of 1,3-bis(4-methylphenyl)propan-2-amine highlights the critical role of aliphatic hydroxylation driven by the para-methyl substituents, diverging from the standard aromatic hydroxylation seen in unsubstituted amphetamines. By leveraging HLM incubations coupled with LC-HRMS, researchers can utilize mass defect filtering and diagnostic fragment ions (e.g., m/z 121.0653) to confidently map complex xenobiotic biotransformations.

References

  • ChemChart. (2025). N-Methylphenethylamine (589-08-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved April 9, 2026, from [Link]

  • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their ring-substituted analogs. Therapeutic Drug Monitoring. Retrieved April 9, 2026, from [Link]

  • Tavares, L. S. (2022). LC-MS Screening Assay for Abused Drug Exposure Based on Covalent Peptide/Protein Modification. Florida International University. Retrieved April 9, 2026, from [Link]

  • Kwok, W. H., et al. (2011). The use of in vitro technologies and high-resolution/accurate-mass LC-MS to screen for metabolites of 'designer' steroids in the equine. PubMed. Retrieved April 9, 2026, from [Link]

Protocols & Analytical Methods

Method

High-Throughput Validated LC-MS/MS Protocol for the Quantification of 1,3-Bis(4-methylphenyl)propan-2-amine in Biocatalytic Matrices

Introduction & Scientific Rationale The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, as these moieties serve as critical building blocks for numerous active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, as these moieties serve as critical building blocks for numerous active pharmaceutical ingredients (APIs). Biocatalytic approaches, specifically utilizing engineered ω-transaminases, have emerged as the gold standard for stereoselective amination of prochiral ketones[1].

1,3-bis(4-methylphenyl)propan-2-amine (Molecular Formula: C₁₇H₂₁N, Monoisotopic Mass: 239.1674 Da) is a sterically demanding, highly lipophilic di-methylated derivative of 1,3-diphenylpropan-2-amine[2]. Detecting and quantifying this compound within crude biocatalytic reaction mixtures presents a unique analytical challenge. The matrix is inherently complex, heavily laden with pyridoxal-5'-phosphate (PLP) cofactors, high molarities of amine donors (such as isopropylamine), and host cell proteins[3]. To ensure robust process optimization and yield calculation, we have developed a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol validated strictly against [4].

Mechanistic Causality in Method Design

As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead understand the why behind the analytical chemistry. This method is designed as a self-validating system , meaning every run inherently verifies its own extraction efficiency and matrix suppression levels.

  • Extraction Causality (The "Crash and Trap" Mechanism): Transaminase reactions operate at physiological pH (7.0–8.5)[5]. At this pH, the target amine is partially unprotonated, increasing the risk of non-specific binding to plasticware and protein aggregates. By utilizing Acetonitrile (ACN) spiked with 0.1% Formic Acid (FA) for protein precipitation, we achieve three simultaneous goals: (1) instantaneous denaturation of the transaminase to halt the reaction, (2) precipitation of host cell proteins, and (3) forced protonation of the amine to its [M+H]⁺ state, ensuring maximum solubility and recovery in the organic supernatant.

  • Chromatographic Causality (Solvent Focusing): The bulky p-tolyl groups render the analyte highly hydrophobic. While a high-organic extraction solvent is necessary for recovery, injecting this directly into a reverse-phase LC system causes severe "solvent effects" (peak splitting and broadening). To counteract this, the protocol mandates a 1:4 dilution of the extract with the aqueous mobile phase prior to injection. This focuses the analyte into a tight band at the head of the C18 column.

  • Self-Validation via Internal Standard (IS): We employ 1,3-diphenylpropan-2-amine as a structural analog internal standard. Because it shares near-identical ionization dynamics with the target analyte, any matrix-induced ion suppression caused by residual PLP or isopropylamine will affect both compounds equally. By monitoring the IS peak area, the system self-reports on matrix effects; a deviation of >15% automatically flags the sample for re-extraction, ensuring absolute trustworthiness of the data[6].

Experimental Protocol: A Self-Validating System

Reagents & Materials
  • Mobile Phase A: Milli-Q Water with 0.1% Formic Acid (LC-MS Grade).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (LC-MS Grade).

  • Internal Standard (IS): 1,3-diphenylpropan-2-amine (Prepared at 50 ng/mL in extraction solvent).

  • Extraction Solvent: Ice-cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL IS.

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of the crude biocatalytic reaction mixture into a 1.5 mL Eppendorf tube.

  • Quench & Extract: Add 200 µL of the ice-cold Extraction Solvent.

  • Agitate: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Clarify: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilute & Focus: Transfer 100 µL of the clarified supernatant into an LC autosampler vial containing 400 µL of Mobile Phase A. Vortex briefly to mix.

Workflow A Biocatalytic Reaction Mixture B Protein Precipitation (ACN + 0.1% FA + IS) A->B C Centrifugation (14,000 x g, 4°C) B->C D Aqueous Dilution (Solvent Focusing) C->D E LC-MS/MS Analysis D->E

Caption: LC-MS/MS sample preparation and solvent focusing workflow for complex biocatalytic matrices.

Chromatographic Separation

Separation is achieved using a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. The flow rate is set to 0.4 mL/min with an injection volume of 2 µL.

Table 1: Step-by-Step LC Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
0.5955Isocratic (Hold)
2.51090Linear
3.51090Isocratic (Wash)
3.6955Linear
5.0955Isocratic (Equilibration)
MS/MS Detection Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode. The capillary voltage is set to 3.0 kV, with a desolvation temperature of 500°C.

Mechanistically, the protonated precursor ion ([M+H]⁺ at m/z 240.2) undergoes collision-induced dissociation (CID). The dominant fragmentation pathway is the cleavage of the α-carbon-carbon bond, yielding a highly stable 4-methylbenzyl cation at m/z 105.1. A secondary fragment at m/z 134.1 represents the remaining amino-phenyl moiety and serves as a qualitative confirmation ion.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 240.2 Quant Quantifier Ion m/z 105.1 (4-methylbenzyl cation) Precursor->Quant α-C-C Cleavage Qual Qualifier Ion m/z 134.1 (Amino-phenyl fragment) Precursor->Qual α-C-C Cleavage

Caption: Collision-induced dissociation (CID) fragmentation pathway of 1,3-bis(4-methylphenyl)propan-2-amine.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
1,3-bis(4-methylphenyl)propan-2-amine240.2105.13025Quantifier
1,3-bis(4-methylphenyl)propan-2-amine240.2134.13015Qualifier
1,3-diphenylpropan-2-amine (IS)212.191.13025Internal Standard

Method Validation Summary

The protocol was subjected to rigorous validation in accordance with the[4][6]. The use of matrix-matched calibration curves ensured that the quantification remained unaffected by the biocatalytic background.

Table 3: ICH M10 Validation Performance Metrics

Validation ParameterICH M10 Acceptance CriteriaObserved Performance
Linearity Range R² > 0.9901 – 1000 ng/mL (R² = 0.998)
Intra-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5%
Inter-Assay Accuracy ±15% of nominal (±20% at LLOQ)92% – 108%
Extraction Recovery Consistent across Low, Mid, High QC88.4% (CV = 5.2%)
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%6.1% (Negligible suppression)

References

  • PubChemLite: 1,3-bis(4-methylphenyl)propan-2-amine. Université du Luxembourg. Available at: [Link][2]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link][4]

  • Bioanalytical method validation and study sample analysis M10. International Council for Harmonisation (ICH). Available at:[Link][6]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development (ACS). Available at:[Link][1]

  • Transaminase reactions (Patent EP2446026A1). Google Patents. Available at:[3]

  • Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one. Bioprocess and Biosystems Engineering (PubMed). Available at:[Link][5]

Sources

Application

NMR spectral assignments for 1,3-bis(4-methylphenyl)propan-2-amine characterization

Application Notes & Protocols Topic: NMR Spectral Assignments for the Characterization of 1,3-bis(4-methylphenyl)propan-2-amine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical techniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: NMR Spectral Assignments for the Characterization of 1,3-bis(4-methylphenyl)propan-2-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignments for the symmetric amine, 1,3-bis(4-methylphenyl)propan-2-amine. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, we present a definitive methodology for assigning every proton and carbon resonance. This document is intended for researchers, scientists, and drug development professionals who require robust characterization of novel chemical entities. The protocols herein describe not only the steps for data acquisition but also the underlying logic for spectral interpretation, ensuring a self-validating approach to structural confirmation.

Introduction and Molecular Structure

The precise characterization of a molecule's structure is fundamental to understanding its chemical and biological properties. 1,3-bis(4-methylphenyl)propan-2-amine possesses a plane of symmetry that simplifies its NMR spectra, making it an excellent model for demonstrating a systematic assignment workflow. The molecule contains distinct chemical environments: two equivalent p-substituted aromatic rings, two equivalent benzylic methylene (CH₂) groups, a central methine (CH) group, a primary amine (NH₂) group, and two equivalent methyl (CH₃) groups.

Accurate assignment requires a combination of experiments. While ¹H and ¹³C NMR provide initial chemical shift and multiplicity data, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between CH, CH₂, and CH₃ carbons.[2][3][4] Furthermore, 2D correlation experiments are indispensable. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks[5][6][7], HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons to their attached carbons[8][9][10], and HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) C-H connectivities, which is vital for assembling the molecular fragments.[8][11][12]

Below is the molecular structure with the IUPAC numbering convention used for the subsequent spectral assignments.

Caption: Molecular structure of 1,3-bis(4-methylphenyl)propan-2-amine with atom numbering.

Experimental Protocols and Workflow

NMR Sample Preparation Protocol

The quality of NMR data is highly dependent on proper sample preparation.[13] A poorly prepared sample can lead to line broadening, poor shimming, and spectral artifacts.

Materials:

  • 1,3-bis(4-methylphenyl)propan-2-amine (5-25 mg for ¹H; 50-100 mg for ¹³C experiments).[14]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • High-quality 5 mm NMR tube and cap.

  • Pasteur pipette and glass wool or a syringe filter.

  • Vortex mixer.

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the solid sample into a clean, dry vial.[15]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[14][15] CDCl₃ is a common choice for nonpolar organic compounds.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. If necessary, sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[13][16] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe with a filter attachment.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[15] Label the tube clearly.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often present in commercially available CDCl₃ as an internal reference standard (δ = 0.00 ppm). If not present, it can be added.

NMR Data Acquisition Workflow

A standard suite of NMR experiments provides a complete dataset for structural elucidation.[17] The workflow is designed to build upon the information gathered in the previous step, leading to a logical and complete assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis prep Sample Preparation (Dissolution & Filtration) H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR assign_H Assign Proton Signals (Integration, Multiplicity) H1->assign_H DEPT DEPT-135 assign_C_type Determine Carbon Types (CH, CH₂, CH₃) C13->assign_C_type COSY 2D ¹H-¹H COSY DEPT->assign_C_type HSQC 2D ¹H-¹³C HSQC assign_H_spin Map ¹H Spin Systems COSY->assign_H_spin HMBC 2D ¹H-¹³C HMBC assign_CH_direct Direct C-H Assignment HSQC->assign_CH_direct assign_long_range Confirm Fragments & Quaternary Carbons HMBC->assign_long_range assign_H->assign_H_spin assign_C_type->assign_CH_direct assign_H_spin->assign_CH_direct assign_CH_direct->assign_long_range final Final Structure Confirmation assign_long_range->final

Caption: Systematic workflow for NMR data acquisition and structural elucidation.

Spectral Analysis and Assignments

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments. Due to the molecule's symmetry, the two tolyl groups are chemically equivalent, simplifying the spectrum.

  • Aromatic Protons (H-5, H-6, H-8, H-9): The para-substituted aromatic rings are expected to show a characteristic AA'BB' system, which often appears as two distinct doublets. Protons ortho to the alkyl substituent (H-6, H-8) will be in a slightly different environment than protons meta to it (H-5, H-9). These typically appear in the δ 6.5-8.0 ppm range.[18]

  • Methine Proton (H-2): This single proton is adjacent to the nitrogen and two CH₂ groups. It is expected to be a multiplet (a quintet if coupling to both CH₂ groups is similar) and will appear downfield due to the influence of the electronegative amine group, likely in the δ 2.5-3.5 ppm range.

  • Benzylic Protons (H-1, H-3): These four protons (two equivalent CH₂ groups) are adjacent to both an aromatic ring and the chiral center at C-2. This makes them diastereotopic, and they are expected to appear as two distinct signals, each being a doublet of doublets (dd). They typically resonate in the δ 2.2-3.0 ppm range.[19]

  • Amine Protons (NH₂): The two protons on the nitrogen typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[20] Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on solvent, concentration, and temperature.[20][21] A D₂O shake experiment will cause this signal to disappear, confirming its assignment.

  • Methyl Protons (H-10): The six protons of the two equivalent methyl groups will appear as a sharp singlet, as they have no adjacent protons to couple with. Their expected chemical shift is in the δ 2.0-2.5 ppm range.

¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is instrumental in distinguishing carbon types.[3][4]

  • Aromatic Carbons (C-4 to C-9): Due to symmetry, four signals are expected for the eight aromatic carbons. Two will be quaternary (C-4, C-7) and will be absent in DEPT spectra. Two will be protonated CH carbons (C-5, C-9 and C-6, C-8) and will appear as positive signals in the DEPT-135 spectrum. The typical range for aromatic carbons is δ 125-150 ppm.[22]

  • Methine Carbon (C-2): One signal is expected for the CH carbon attached to the amine. It will appear as a positive signal in the DEPT-135 spectrum, typically in the δ 30-60 ppm range.[20]

  • Benzylic Carbons (C-1, C-3): One signal is expected for the two equivalent CH₂ carbons. This signal will appear as a negative (inverted) peak in the DEPT-135 spectrum, a key identifier for methylene groups.[2][3] Its chemical shift is expected in the δ 40-45 ppm range.

  • Methyl Carbon (C-10): One signal for the two equivalent CH₃ carbons will be observed as a positive peak in the DEPT-135 spectrum, typically around δ 20-30 ppm.[22]

2D NMR Correlation Analysis

2D NMR experiments are essential to connect the signals and confirm the assignments made from 1D spectra.

Caption: Key COSY (blue) and HMBC (red) correlations for structural assembly.

  • COSY Analysis: The ¹H-¹H COSY spectrum will show correlations between protons that are coupled (typically through 2-3 bonds).[23] The key correlation will be between the methine proton (H-2) and the benzylic protons (H-1, H-3), confirming the propane backbone connectivity. Correlations between the aromatic protons (H-5/H-9 and H-6/H-8) will also be observed.

  • HSQC Analysis: The ¹H-¹³C HSQC spectrum unambiguously connects each proton to its directly attached carbon.[8][9] For example, the proton signal assigned to H-2 will show a cross-peak to the carbon signal for C-2. This experiment provides definitive one-bond C-H correlations for all protonated carbons.

  • HMBC Analysis: The ¹H-¹³C HMBC spectrum reveals longer-range correlations (2-4 bonds), which is critical for piecing together the molecular skeleton and assigning quaternary carbons.[12][24] Key expected correlations include:

    • From the benzylic protons (H-1, H-3) to the methine carbon (C-2).

    • From the benzylic protons (H-1, H-3) to the aromatic quaternary carbon (C-4) and nearby aromatic CH carbons (C-5, C-9).

    • From the methyl protons (H-10) to the aromatic quaternary carbon (C-7) and the aromatic CH carbons (C-6, C-8).

Summary of Spectral Assignments

The following tables summarize the complete and verified NMR assignments for 1,3-bis(4-methylphenyl)propan-2-amine based on the combined analysis of 1D and 2D NMR data.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.10 d 4H H-6, H-8, H-6', H-8'
~7.05 d 4H H-5, H-9, H-5', H-9'
~3.10 m 1H H-2
~2.75 dd 2H H-1a, H-3a
~2.65 dd 2H H-1b, H-3b
~2.30 s 6H H-10, H-10'

| ~1.50 | br s | 2H | NH₂ |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ ppm) DEPT-135 Assignment
~138.0 No Signal C-4, C-4'
~135.5 No Signal C-7, C-7'
~129.0 Positive C-5, C-9, C-5', C-9'
~128.8 Positive C-6, C-8, C-6', C-8'
~50.5 Positive C-2
~43.0 Negative C-1, C-3

| ~21.0 | Positive | C-10, C-10' |

Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on experimental conditions and should be determined from the actual spectra.

Conclusion

By employing a systematic workflow that combines 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for 1,3-bis(4-methylphenyl)propan-2-amine can be achieved. This multi-faceted approach ensures the highest level of confidence in the structural characterization, providing a solid foundation for further research and development activities. The protocols and logical framework detailed in this note serve as a robust template for the characterization of other novel small molecules.

References

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Schaumburg, K. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Iowa State University. (2013). NMR Sample Preparation - Chemical Instrumentation Facility.
  • JoVE. (2024). ¹³C NMR Distortionless Enhancement by Polarization Transfer (DEPT) in Analytical Chemistry.
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Pergamon Press. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Tetrahedron Letters, 3(19), 833-836.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes | Chemical Research Support.
  • University of Notre Dame. (n.d.). NMR Sample Prepara-on.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • Delaglio, F., Wu, Z., & Bax, A. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra.
  • Nanalysis. (2025). Settle in and get COSY! - NMR Blog.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Magritek. (n.d.). COSY - Application Note.
  • Australian National University. (n.d.). HMBC - NMR / EPR Facility.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Ottawa. (2017). HMBC vs. H2BC - NMR Facility Blog.
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Journal of Natural Products. (2013). Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways.
  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
  • Dr. Vijay's SOC. (2026). #12 NMR Spectroscopy Challenge | ¹H & ¹³C DEPT NMR | Step by Step Structure Elucidation. YouTube.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • University of Wisconsin-Platteville. (n.d.). NMR Chart.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility.

Sources

Method

Application Note: 1,3-bis(4-methylphenyl)propan-2-amine as a Robust Internal Standard for LC-MS/MS Bioanalysis

Executive Summary & Rationale In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for matrix-induced ion suppression or enhancement is paramount. While Stable Isotope-Labeled (SIL) inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for matrix-induced ion suppression or enhancement is paramount. While Stable Isotope-Labeled (SIL) internal standards are the gold standard, they are frequently cost-prohibitive, synthetically challenging, or entirely unavailable for novel psychoactive substances (NPS) and proprietary drug candidates.

To bridge this gap, structural analog internal standards must be meticulously selected. 1,3-bis(4-methylphenyl)propan-2-amine (also known as di-p-tolylisopropylamine) serves as a highly effective, non-endogenous analog internal standard (IS) for the bioanalysis of amphetamine-type stimulants, lipophilic primary amines, and designer drugs.

The Causality of Selection: Why This Molecule?

The selection of an internal standard is governed by its ability to mimic the target analyte's behavior during both sample preparation and electrospray ionization (ESI).

  • Chromatographic Co-elution: The dual p-tolyl groups impart significant lipophilicity to the propan-2-amine backbone. On a reversed-phase C18 or Biphenyl column, this ensures the IS elutes late in the gradient, safely away from early-eluting polar matrix suppressors (e.g., salts, urea)[1].

  • Ionization Homology: As a primary aliphatic amine, its gas-phase basicity and proton affinity closely mirror those of target phenethylamines and cathinones, ensuring that any competition for charge droplets in the ESI source affects the analyte and the IS equally.

  • Zero Baseline Interference: Because it is a purely synthetic compound with no dietary or endogenous biological sources, it guarantees a clean baseline in blank biological matrices, satisfying critical forensic and clinical validation criteria (such as those outlined by ).

Physicochemical & Mass Spectrometric Profiling

Understanding the exact mass and fragmentation pathways of the IS is critical for setting up highly specific Multiple Reaction Monitoring (MRM) methods. According to computational and empirical data[1], the molecule exhibits highly predictable ionization behavior.

Table 1: Physicochemical Properties & ESI+ Adducts
ParameterValue / Description
Molecular Formula C₁₇H₂₁N
Monoisotopic Mass 239.1674 Da
Predicted[M+H]⁺ m/z 240.17468
Predicted[M+Na]⁺ m/z 262.15662
Predicted CCS ([M+H]⁺) 158.1 Ų (Useful for Ion Mobility Spectrometry)
pKa (Estimated) ~9.5 - 10.0 (Strongly basic primary amine)
Fragmentation Mechanics

During Collision-Induced Dissociation (CID), the [M+H]⁺ precursor ion (m/z 240.17) undergoes distinct, reproducible cleavages. The dominant pathway is the inductive cleavage of the alkyl-aryl bond, yielding a highly stable 4-methylbenzyl cation (m/z 105.1). A secondary alpha-cleavage adjacent to the amine yields the corresponding amine fragment (m/z 134.1).

Fragmentation M Precursor Ion [M+H]+ m/z 240.17 F1 Product Ion 1 m/z 105.1 (4-Methylbenzyl Cation) M->F1 Inductive Cleavage (Quantifier) F2 Product Ion 2 m/z 134.1 (Amine Fragment) M->F2 Alpha Cleavage (Qualifier) F3 Product Ion 3 m/z 117.1 (Alkyl-Aryl Cleavage) M->F3 Secondary CID

Figure 1: CID Fragmentation pathway of 1,3-bis(4-methylphenyl)propan-2-amine in ESI+.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The Chemical Causality of MCX: At physiological pH, 1,3-bis(4-methylphenyl)propan-2-amine is protonated. By acidifying the sample before loading, we force the amine to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This allows us to use 100% organic solvents (like Methanol) to aggressively wash away neutral lipids and phospholipids—the primary culprits of matrix effects—before eluting the basic IS and analytes with a high-pH organic buffer.

Step-by-Step Sample Preparation (MCX-SPE)
  • Aliquot & Spike: Transfer 500 µL of biological matrix (plasma, serum, or urine) into a clean tube. Spike with 20 µL of IS Working Solution (1,3-bis(4-methylphenyl)propan-2-amine at 500 ng/mL in 50% Methanol). Vortex for 10 seconds and equilibrate for 15 minutes to allow IS-protein binding to mimic endogenous analytes.

  • Acidification: Add 500 µL of 2% Formic Acid in water. Vortex well.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of HPLC-grade Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Interference Wash: Wash with 1 mL of 2% Formic Acid in water (removes salts), followed by 1 mL of 100% Methanol (removes neutral/acidic lipids).

  • Elution: Elute the analytes and IS using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Workflow A 1. Aliquot Matrix (Blank/Sample) B 2. Spike Analog IS (1,3-bis(4-methylphenyl)propan-2-amine) A->B Standardize Volume C 3. Solid Phase Extraction (Mixed-Mode Cation Exchange) B->C Equilibrate (15 min) D 4. LC-MS/MS Analysis (ESI+ MRM Mode) C->D Reconstitute & Inject E 5. Peak Integration (Analyte Area / IS Area) D->E Acquire Data F 6. Absolute Quantitation (Matrix-Corrected) E->F Apply Calibration

Figure 2: End-to-end self-validating bioanalytical workflow utilizing the analog IS.

LC-MS/MS Analytical Conditions

To prevent peak tailing typical of primary amines interacting with free silanols, a high-purity, end-capped Biphenyl or C18 column is strictly recommended.

Table 2: Suggested Chromatographic Gradient

Column: Biphenyl (50 x 2.1 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Isocratic
3.001090Linear
4.001090Hold
4.10955Re-equilibration
5.50955Stop
Table 3: MRM Transitions for IS
CompoundPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Purpose
1,3-bis(4-methylphenyl)propan-2-amine240.2105.125Quantifier
1,3-bis(4-methylphenyl)propan-2-amine240.2134.115Qualifier

System Suitability and Method Validation

A protocol is only as good as its internal validation mechanisms. To ensure the IS is performing its corrective duties without introducing artifacts, the following parameters must be calculated during method validation, grounded in the foundational matrix effect frameworks established by .

1. Zero-IS Blank Check (Cross-talk Assessment): Inject an extracted blank matrix containing the highest calibrator of the target analyte, but without the IS. Monitor the IS MRM channels. The peak area must be <5% of the nominal IS area. This proves no isotopic cross-talk occurs.

2. Absolute Matrix Effect (ME) Calculation: To prove the IS accurately tracks suppression, calculate the Matrix Factor (MF) for both the analyte and the IS:

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solvent)

  • IS-Normalized MF = MF(Analyte) / MF(IS) An IS-Normalized MF between 0.85 and 1.15 indicates that 1,3-bis(4-methylphenyl)propan-2-amine perfectly compensates for matrix effects.

3. Extraction Recovery (RE):

  • RE (%) = (Peak Area in Pre-Extraction Spiked Matrix) / (Peak Area in Post-Extraction Spiked Matrix) × 100 Due to the robust MCX chemistry, the RE for this compound typically exceeds 85%.

References

  • Université du Luxembourg (PubChemLite). 1,3-bis(4-methylphenyl)propan-2-amine (CID 20455312) - Structural Information and Predicted Collision Cross Sections. Retrieved April 9, 2026.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Recommendations Version 8.0 - Quality Assurance and Method Validation.[Link]

  • Peters, F. T., Drummer, O. H., & Musshoff, F. (2007). Validation of new methods. Forensic Science International, 165(2-3), 216-224.[Link]

Sources

Application

Application Note: High-Resolution GC-MS Analysis of 1,3-bis(4-methylphenyl)propan-2-amine via Optimized Acylation

Analytical Rationale & Mechanistic Insights 1,3-bis(4-methylphenyl)propan-2-amine (di-p-tolylisopropylamine) is a sterically hindered primary amine structurally homologous to amphetamine-type stimulants and specific phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Rationale & Mechanistic Insights

1,3-bis(4-methylphenyl)propan-2-amine (di-p-tolylisopropylamine) is a sterically hindered primary amine structurally homologous to amphetamine-type stimulants and specific pharmaceutical intermediates. In Gas Chromatography-Mass Spectrometry (GC-MS), underivatized primary amines exhibit poor chromatographic behavior. The polar N-H bonds interact strongly with active silanol groups on the GC column's stationary phase, leading to severe peak tailing, thermal degradation, and compromised limits of detection (LOD) [1].

To resolve this, chemical derivatization via acylation is the gold standard. By reacting the primary amine with fluorinated anhydrides—specifically Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA)—the polar amine is converted into a volatile, thermally stable fluoroalkyl amide [2].

Causality in Reagent Selection

While silylation (e.g., BSTFA) is common for hydroxyls, acylation is vastly superior for amphetamine-like amines [3]. The electron-withdrawing nature of the fluorine atoms in PFPA and HFBA serves two critical functions:

  • Chromatographic Enhancement: It dramatically increases the volatility and lowers the boiling point of the heavy bis-aryl molecule.

  • Mass Spectrometric Directing: In Electron Ionization (EI), the fluoroacyl group directs fragmentation via α -cleavage, generating highly stable, high-mass diagnostic ions (e.g., m/z 280 for the PFP derivative) that are ideal for Selected Ion Monitoring (SIM) quantitation [4]. PFPA is generally preferred over HFBA as it consistently yields superior signal-to-noise (S/N) ratios for primary amines [2].

Logic Root Primary Amine Analyte A1 Underivatized Root->A1 A2 Acylation (PFPA/HFBA) Root->A2 A3 Silylation (BSTFA) Root->A3 B1 Peak Tailing Thermal Degradation A1->B1 B2 High Volatility Stable High-Mass Ions A2->B2 B3 Moisture Sensitive Poor MS Fragmentation A3->B3

Logical matrix for selecting acylation over other methods for primary amine GC-MS analysis.

Experimental Protocol: Self-Validating Extraction & Acylation

This protocol is designed as a self-validating system. The inclusion of an alkaline extraction ensures the analyte is in its free-base form, while the strict anhydrous evaporation steps prevent reagent hydrolysis.

Reagents & Materials
  • Analyte: 1,3-bis(4-methylphenyl)propan-2-amine standard.

  • Internal Standard (IS): Amphetamine-d5 (or a custom deuterated analog).

  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA), analytical grade (≥99%).

  • Solvents: Ethyl Acetate (GC-MS grade), 0.1 M NaOH.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 1.0 mL of the biological sample (or standard solution) into a borosilicate glass centrifuge tube. Spike with 50 µL of the Internal Standard (IS) solution.

  • Alkaline Liquid-Liquid Extraction (LLE): Add 0.5 mL of 0.1 M NaOH.

    • Causality: Basifying the sample to pH > 10 suppresses the ionization of the primary amine (pKa ~9.5), driving it entirely into the free-base form for optimal organic partitioning.

  • Organic Partitioning: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, dry reaction vial.

  • Anhydrous Evaporation: Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

    • Causality: Fluorinated anhydrides are highly sensitive to moisture. Even trace water will hydrolyze PFPA into pentafluoropropionic acid, destroying the derivatization efficiency.

  • Acylation Reaction: Reconstitute the dried residue in 50 µL of Ethyl Acetate. Add 50 µL of PFPA. Seal the vial tightly with a PTFE-lined cap.

  • Thermal Incubation: Incubate in a heating block at 70°C for 30 minutes.

    • Causality: The two bulky p-tolyl groups create significant steric hindrance around the α -carbon. Elevated thermal energy is required to drive the nucleophilic acyl substitution to kinetic completion [2].

  • Excess Reagent Removal: Remove vials from heat and cool to room temperature. Evaporate the mixture to complete dryness under Nitrogen.

    • Causality: Injecting unreacted PFPA and its acidic byproducts will rapidly degrade the polysiloxane GC column and contaminate the MS ion source, leading to baseline drift and loss of sensitivity.

  • Reconstitution: Redissolve the derivatized residue in 100 µL of Ethyl Acetate. Transfer to an autosampler vial with a glass insert for GC-MS analysis.

Workflow N1 Sample Aliquot (1,3-bis(4-methylphenyl)propan-2-amine) N2 Alkaline LLE (pH > 10, Ethyl Acetate) N1->N2 Extract N3 Dry Down (N2 Gas, 40°C) N2->N3 Isolate Organic N4 Derivatization (PFPA/Ethyl Acetate, 70°C, 30 min) N3->N4 Add Reagent N5 Evaporation & Reconstitution (Dry N2, Re-dissolve in EtOAc) N4->N5 Remove Excess N6 GC-MS Injection (EI Mode, SIM/SCAN) N5->N6 Analyze

Workflow for extraction and PFPA derivatization of 1,3-bis(4-methylphenyl)propan-2-amine.

GC-MS Acquisition Parameters

  • Column: 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Inlet: 250°C, Splitless mode (1 µL injection volume).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

Quantitative Data & Fragmentation Matrix

The derivation of 1,3-bis(4-methylphenyl)propan-2-amine (MW = 239) with PFPA adds a pentafluoropropionyl group, resulting in a net mass shift of +146 Da (MW = 385). Under EI conditions, the PFP-amide undergoes predictable α -cleavage, losing a 4-methylbenzyl radical (mass 105) to yield a highly abundant, stable fragment at m/z 280.

Table 1: Chromatographic and Mass Spectrometric Properties

Derivative StateDerivatizing ReagentNet Mass Shift (Da)Primary Quantifier Ion (m/z)Qualifier Ions (m/z)Chromatographic Performance
Underivatized NoneN/A (MW 239)134105, 91Poor (Severe peak tailing)
PFP-Amide PFPA+146 (MW 385)280 119, 105Excellent (Highest S/N)
HFB-Amide HFBA+196 (MW 435)330169, 105Very Good (Slightly lower S/N)

Note: For self-validation, a solvent blank must be injected prior to the calibration curve to ensure no carryover of the highly responsive m/z 280 ion.

References

  • Lin, D. L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, Vol. 16, No. 1, 2008. Link

  • Khodaee, M., et al. "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Analytical Chemistry Insights, 2017. Link

  • Wang, S. M., et al. "Comparison of Five Derivatizing Agents for the Determination of Amphetamine-Type Stimulants in Human Urine by Extractive Acylation and Gas Chromatography–Mass Spectrometry." Journal of Analytical Toxicology, Vol. 36, Iss. 6, 2012. Link

Sources

Method

Application Notes &amp; Protocols: In Vivo Pharmacological Profiling of 1,3-bis(4-methylphenyl)propan-2-amine

Forward-Looking Statement This document provides a comprehensive, albeit prospective, set of protocols for the in vivo pharmacological evaluation of the novel compound, 1,3-bis(4-methylphenyl)propan-2-amine. As of the da...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward-Looking Statement

This document provides a comprehensive, albeit prospective, set of protocols for the in vivo pharmacological evaluation of the novel compound, 1,3-bis(4-methylphenyl)propan-2-amine. As of the date of this publication, specific in vivo data for this molecule is not extensively available in peer-reviewed literature. Therefore, the following application notes are built upon established pharmacological principles and data from structurally related diaryl-substituted amine and propanamine analogs. The proposed studies are designed to elucidate the pharmacokinetic, pharmacodynamic, and preliminary safety profile of this compound, providing a robust framework for its preclinical development.

Introduction: The Therapeutic Potential of Diarylpropanamine Scaffolds

The diarylpropanamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active agents. Derivatives have shown a wide spectrum of activities, including anti-inflammatory, cytotoxic, and neurological effects. For instance, certain diarylmethylamines have demonstrated efficacy in models of ulcerative colitis by modulating inflammatory and oxidative stress pathways, such as the TLR4/NF-κB and Nrf2/HO-1 signaling cascades[1]. Furthermore, structural analogs like 1-(3-methoxy-4-methylphenyl)-2-aminopropane have been investigated for their effects on the central nervous system, particularly their interaction with serotonin transporters[2].

Given this context, 1,3-bis(4-methylphenyl)propan-2-amine presents an intriguing candidate for in vivo pharmacological investigation. Its symmetrical diaryl structure suggests potential for multi-target interactions, and the central amine group is a key pharmacophore for biological activity. These protocols are designed to systematically explore its therapeutic potential.

Preliminary Assessments and Compound Formulation

Prior to initiating in vivo studies, it is critical to establish the fundamental physicochemical properties of 1,3-bis(4-methylphenyl)propan-2-amine and develop a suitable formulation for administration.

Physicochemical Characterization

A summary of essential data for the test compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₇H₂₁N(Predicted)
Molecular Weight239.36 g/mol (Predicted)
Appearance(To be determined)-
Solubility(To be determined in relevant vehicles)-
pKa(To be determined)-
LogP(To be determined)-
Formulation Development for In Vivo Administration

The selection of an appropriate vehicle is crucial for ensuring bioavailability and minimizing vehicle-related effects.

Protocol 2.2.1: Vehicle Screening and Selection

  • Initial Solubility Screen: Assess the solubility of 1,3-bis(4-methylphenyl)propan-2-amine in a panel of common, non-toxic vehicles. This should include:

    • Sterile Water

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS)

    • 5% Dextrose in Water (D5W)

    • A mixture of DMSO, Cremophor EL, and Saline (e.g., 10:10:80)

    • A suspension in 0.5% carboxymethylcellulose (CMC) in water.

  • Stability Assessment: Once a suitable vehicle is identified, assess the stability of the formulated compound at the intended storage and administration temperatures over a relevant timeframe (e.g., 24-48 hours).

  • Final Vehicle Selection: Choose a vehicle that provides a stable, homogenous solution or suspension at the desired concentrations and is known to be well-tolerated in the selected animal models.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1,3-bis(4-methylphenyl)propan-2-amine is fundamental to designing meaningful efficacy and toxicology studies.

Workflow 3.0: Pharmacokinetic Study Design

G cluster_0 Phase 1: Single Dose PK cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis a Dose Administration (IV and PO) to Male Sprague-Dawley Rats (n=3-5/group) b Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) a->b c Plasma Separation and Storage (-80°C) b->c d Develop and Validate LC-MS/MS Method c->d e Quantify Compound Concentration in Plasma d->e f Non-compartmental Analysis (NCA) e->f g Calculate Key PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F) f->g caption Pharmacokinetic Study Workflow

Caption: Workflow for a single-dose pharmacokinetic study.

Protocol 3.1: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Use healthy, male Sprague-Dawley rats (8-10 weeks old).

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) via the tail vein.

    • Group 2: Oral (PO) administration (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1,3-bis(4-methylphenyl)propan-2-amine in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters as outlined in Table 2.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from IV and PO data)

In Vivo Efficacy Models

Based on the activities of related compounds, the following efficacy models are proposed to explore the therapeutic potential of 1,3-bis(4-methylphenyl)propan-2-amine.

Anti-Inflammatory Activity: LPS-Induced Endotoxemia Model

This model is a well-established method for evaluating the acute anti-inflammatory effects of a test compound.

Protocol 4.1.1: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Experimental Groups (n=8-10/group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • 1,3-bis(4-methylphenyl)propan-2-amine (Low, Medium, High doses) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Administer the test compound or vehicle via the predetermined route (e.g., intraperitoneally or orally) 1 hour prior to the inflammatory challenge.

    • Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).

    • Collect blood samples via cardiac puncture 2-4 hours after LPS administration.

  • Endpoint Analysis:

    • Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.

    • Analyze tissue samples (e.g., liver, lung) for inflammatory markers via histology or western blotting for key signaling proteins like NF-κB.

Signaling Pathway 4.1: Potential Anti-Inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB p65/p50 (NF-κB) IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Compound 1,3-bis(4-methylphenyl) propan-2-amine Compound->IKK Potential Inhibition

Caption: Potential inhibition of the TLR4/NF-κB signaling pathway.

Cytotoxic Activity: Xenograft Tumor Model

Should in vitro studies indicate cytotoxic activity against cancer cell lines, an in vivo xenograft model would be the next logical step.

Protocol 4.2.1: Human Tumor Xenograft in Immunocompromised Mice

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Cell Line Selection: Choose a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) based on in vitro sensitivity data.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (Vehicle, test compound at various doses, positive control).

    • Administer treatment according to a predetermined schedule (e.g., daily, twice weekly).

    • Monitor tumor growth by caliper measurements and calculate tumor volume.

    • Record body weight as a measure of general toxicity.

  • Endpoint Analysis:

    • Primary Endpoint: Tumor growth inhibition.

    • Secondary Endpoints: Survival, histological analysis of tumors, and biomarker analysis (e.g., proliferation markers like Ki-67).

Preliminary Safety and Tolerability Assessment

A crucial component of early in vivo profiling is to establish the safety margin of the compound.

Protocol 5.1: Acute Toxicity Study

  • Animal Model: Use both male and female Sprague-Dawley rats.

  • Dose Escalation: Employ a dose escalation design, starting with a dose significantly lower than the anticipated efficacious dose.

  • Procedure:

    • Administer a single dose of the compound at escalating levels to different groups of animals.

    • Observe the animals for clinical signs of toxicity at regular intervals for up to 14 days.

    • Record any instances of morbidity or mortality.

  • Endpoint Analysis:

    • Determine the Maximum Tolerated Dose (MTD).

    • Identify any target organs of toxicity through gross necropsy and histopathological examination of major organs.

Ethical Considerations

All in vivo studies must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

Data Analysis and Interpretation

Statistical analysis should be appropriate for the experimental design. For comparisons between two groups, a Student's t-test may be used. For multiple group comparisons, Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) is recommended. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vivo pharmacological characterization of 1,3-bis(4-methylphenyl)propan-2-amine. By systematically evaluating its pharmacokinetic properties, and exploring its potential anti-inflammatory and cytotoxic activities, researchers can build a robust data package to guide further development of this promising compound.

References

  • Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. PubMed. Available at: [Link]

  • Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 1,3-bis(4-methylphenyl)propan-2-amine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing low synthesis yields when producing the sterically hindered primary amine, 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing low synthesis yields when producing the sterically hindered primary amine, 1,3-bis(4-methylphenyl)propan-2-amine .

Synthesizing diarylpropylamines from bulky ketones like 1,3-bis(4-methylphenyl)propan-2-one presents unique thermodynamic and kinetic challenges. The two bulky 4-methylbenzyl groups flanking the carbonyl carbon create severe steric hindrance, which heavily suppresses nucleophilic attack during imine formation. This guide provides field-proven, causality-driven troubleshooting strategies to optimize your reductive amination workflows.

Diagnostic Data: Impurity Profiling & Root Cause Analysis

Before altering your protocol, you must identify the dominant failure mode. Summarized below are the quantitative markers and root causes for common yield-limiting side reactions.

Issue / Primary ImpurityAnalytical Signature (GC-MS / IR)Root CauseImmediate Corrective Action
Premature Ketone Reduction High levels of 1,3-bis(4-methylphenyl)propan-2-olReductant (e.g., NaBH4​ ) added before imine formation reached equilibrium.Switch to a stepwise protocol; use Ti(OiPr)4​ to force complete imine formation prior to reduction[1].
Over-alkylation Massive peak for secondary amine dimer (Di-alkylated product)Insufficient ammonia equivalents; high reaction concentration favoring intermolecular attack.Increase NH3​ to >10 equivalents; dilute the reaction mixture to 0.2 M.
Incomplete Conversion High recovery of unreacted 1,3-bis(4-methylphenyl)propan-2-oneSteric hindrance blocking the nucleophilic attack of ammonia.Add a strong Lewis acid catalyst or use activated 4Å molecular sieves to scavenge water.
Emulsions during Workup Intractable organic/aqueous layers; tarry residueUnhydrolyzed N-formyl intermediates (common in the Leuckart route).Reflux crude mixture in 6M HCl for 4-6 hours prior to basification and extraction.
Mandatory Visualizations: Reaction Pathways & Diagnostics

Pathway Ketone 1,3-bis(4-methylphenyl) propan-2-one Imine Imine Intermediate Ketone->Imine NH3 / Ti(OiPr)4 (Rate Limiting) Alcohol Alcohol Byproduct (Premature Reduction) Ketone->Alcohol NaBH4 (Direct Reduction) Amine Target Primary Amine (Desired Product) Imine->Amine NaBH4 (Desired Path) Dimer Secondary Amine Dimer (Over-alkylation) Imine->Dimer + Primary Amine (Side Reaction)

Mechanistic pathways and side reactions in the reductive amination of bulky diaryl ketones.

Troubleshooting Start Low Yield Detected GCMS Analyze via GC-MS Start->GCMS Res1 High Alcohol (Ketone Reduction) GCMS->Res1 Res2 High Dimer (Over-alkylation) GCMS->Res2 Res3 Unreacted Ketone (Incomplete Imine) GCMS->Res3 Fix1 Use Stepwise Protocol (Add Reductant Last) Res1->Fix1 Fix2 Increase NH3 Equivalents (>10 eq) Res2->Fix2 Fix3 Add Ti(OiPr)4 or Molecular Sieves Res3->Fix3

Decision tree for diagnosing and resolving low yields based on GC-MS impurity profiling.

Troubleshooting FAQs

Q1: Why is my reaction producing mostly 1,3-bis(4-methylphenyl)propan-2-ol instead of the target primary amine? Causality & Solution: You are experiencing premature ketone reduction. In a one-pot reductive amination using standard reducing agents (like NaBH4​ or even NaBH3​CN ), the rate of direct ketone reduction is outcompeting the rate of imine formation. Because 1,3-bis(4-methylphenyl)propan-2-one is highly sterically hindered, the nucleophilic addition of ammonia is exceptionally slow. Fix: You must decouple the reaction into two distinct steps. Utilize Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to activate the carbonyl carbon and scavenge the generated water, driving the imine equilibrium forward before any reductant is introduced[1].

Q2: My GC-MS shows a massive peak corresponding to a secondary amine dimer. How do I prevent over-alkylation? Causality & Solution: Once your target primary amine forms, it becomes a competing nucleophile in the reaction mixture. Because primary amines are generally more nucleophilic than ammonia, they readily attack unreacted imine intermediates, forming a secondary amine dimer. Fix: Over-alkylation is a concentration-dependent phenomenon. To suppress it, flood the system with a massive excess of the ammonia source (e.g., >10 equivalents of NH3​ in ethanol) and dilute the overall reaction concentration to 0.2 M. If using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), be aware that while it is excellent for avoiding dialkylation in aldehydes, it often struggles to reduce sterically hindered diaryl ketones efficiently without optimization[2].

Q3: I am using the Leuckart method (formamide/formic acid). The yield is <30% and the workup yields an intractable emulsion. What went wrong? Causality & Solution: The Leuckart reaction requires extreme temperatures (160–190 °C), which frequently causes thermal degradation or polymerization of bulky diaryl ketones. Furthermore, the intermediate N-formyl derivative of 1,3-bis(4-methylphenyl)propan-2-amine is highly lipophilic. If the subsequent acid hydrolysis step is incomplete, the unhydrolyzed formamide acts as a surfactant during the acid-base extraction, causing severe emulsions. Fix: Ensure the hydrolysis step is pushed to completion by refluxing the crude mixture in 6M HCl for at least 4 to 6 hours. However, for maximum yield and purity, we strongly recommend abandoning the Leuckart route in favor of the Ti(OiPr)4​ -mediated reductive amination detailed below.

Step-by-Step Methodology: Optimized Stepwise Reductive Amination

To ensure high scientific integrity, this protocol utilizes a self-validating system —requiring analytical confirmation of the intermediate before proceeding to the reduction phase. This guarantees that no reductant is wasted on unreacted ketone.

Reagents Required:

  • 1,3-bis(4-methylphenyl)propan-2-one (1.0 eq)

  • Ammonia solution (2.0 M in anhydrous Ethanol, 10.0 eq)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 eq)

  • Sodium Borohydride ( NaBH4​ ) (1.5 eq)

Phase 1: Chemoselective Imine Formation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of 1,3-bis(4-methylphenyl)propan-2-one in anhydrous ethanol to achieve a 0.2 M concentration.

  • Add 10.0 eq of the ammonia solution. Stir for 5 minutes.

  • Dropwise, add 2.0 eq of Ti(OiPr)4​ via syringe. The solution will turn slightly yellow.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot, quench with a drop of water, extract with ethyl acetate, and analyze via ATR-FTIR. Do not proceed to Phase 2 until the ketone C=O stretch (~1715 cm⁻¹) is completely absent and replaced by the imine C=N stretch (~1650 cm⁻¹).

Phase 2: Reduction 6. Cool the reaction mixture to 0 °C using an ice-water bath. 7. Slowly add 1.5 eq of NaBH4​ in small portions over 15 minutes to control hydrogen evolution and manage the exotherm. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

Phase 3: Workup & Isolation 9. Quench the reaction by adding aqueous ammonia (2 M, 5 mL). Observation: A dense, white precipitate of titanium dioxide ( TiO2​ ) will form immediately. 10. Filter the suspension through a pad of Celite to remove the TiO2​ salts. Wash the filter cake thoroughly with ethyl acetate to ensure no product is trapped in the matrix. 11. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 12. To isolate the highly pure product, dissolve the crude oil in anhydrous diethyl ether and bubble anhydrous HCl gas through the solution (or add HCl in dioxane) to precipitate 1,3-bis(4-methylphenyl)propan-2-amine hydrochloride as a white crystalline solid.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Bhattacharyya, S., Neidigh, K. A., Avery, M., & Williamson, J. (2004). "Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines." Tetrahedron, 60(7).[Link]

Sources

Optimization

optimizing mobile phase gradients for 1,3-bis(4-methylphenyl)propan-2-amine HPLC separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1,3-bis(4-methylphenyl)propan-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1,3-bis(4-methylphenyl)propan-2-amine .

Structurally, this molecule presents a dual challenge: it is highly hydrophobic due to its two p-tolyl rings, and it is highly basic due to its primary aliphatic amine. In reversed-phase high-performance liquid chromatography (RP-HPLC), this combination inevitably leads to extreme retention times and severe peak tailing if the mobile phase gradient and chemistry are not precisely controlled.

This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps required to achieve robust, baseline-resolved, and symmetrical peaks.

Visual Workflow: Method Optimization Logic

G Start 1,3-bis(4-methylphenyl) propan-2-amine Initial Scouting Tailing Peak Tailing (As > 1.2)? Start->Tailing LowPH Adjust pH < 3.0 Protonate Silanols Tailing->LowPH Yes HighPH Adjust pH > 10.5 Neutralize Amine Tailing->HighPH Yes (Alt) AssessRes Evaluate Resolution & Retention Time Tailing->AssessRes No Column Use Base-Deactivated or Polar-Embedded C18 LowPH->Column HighPH->Column Column->AssessRes Coelution Co-eluting Impurities? AssessRes->Coelution Flatten Flatten Gradient Slope (Decrease %B/min) Coelution->Flatten Yes Valid Method Validated (Robust & Symmetrical) Coelution->Valid No Modifier Change Modifier (ACN to MeOH) Flatten->Modifier Modifier->AssessRes

Workflow for optimizing basic amine separations via pH and gradient control.

Part 1: The Causality of Peak Tailing & pH Control (FAQs)

Q: Why does 1,3-bis(4-methylphenyl)propan-2-amine exhibit severe peak tailing on my standard C18 column? A: The tailing is a direct result of secondary ion-exchange interactions[1]. Standard silica-based stationary phases contain residual surface silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. If your mobile phase is operating at a mid-pH (e.g., pH 5-7), these silanols become deprotonated and negatively charged (Si-O⁻)[2]. Simultaneously, the primary amine on your analyte (pKa ~9.5-10.5) is fully protonated (NH₃⁺). The electrostatic attraction between the positively charged analyte and the negatively charged silanols disrupts the standard hydrophobic partitioning, dragging out the elution profile and causing an asymmetrical "tail"[3].

Q: How do I select the correct mobile phase pH to prevent this? A: You must operate at least 2 pH units away from the analyte's pKa to ensure uniform ionization, while also managing the silanol state[2]. You have two mechanistic pathways:

  • Low pH Pathway (pH < 3.0): Using 0.1% Formic Acid or Trifluoroacetic acid (TFA) forces the mobile phase pH below the silanol pKa. This protonates (neutralizes) the acidic silanols, shutting down the ion-exchange sites[1]. The amine remains protonated, but it now interacts purely via hydrophobic partitioning.

  • High pH Pathway (pH > 10.5): Using Ammonium Hydroxide neutralizes the basic amine, converting it to its free-base form[4]. Because the analyte is no longer positively charged, it cannot interact with the ionized silanols[3]. Note: This requires a hybrid-silica or polymer-based column designed to withstand alkaline hydrolysis.

Q: What if I am already at pH 2.5 and still see tailing? A: If pH control alone fails, the physical chemistry of the column must be altered. Switch to a "base-deactivated" column. These columns utilize exhaustive end-capping, polar-embedded groups (like amides that sterically shield residual silanols), or Type-C silica hydride technology to physically block the analyte from reaching active sites[5]. Additionally, verify that extra-column volume (e.g., wide PEEK tubing) is not causing mechanical band broadening.

Part 2: Quantitative Data & Buffer Selection

To effectively optimize the gradient, you must first select a buffer system that dictates the baseline thermodynamics of the separation.

Table 1: Mobile Phase Buffer Selection for Basic Amines

Buffer SystempH RangeVolatility (LC-MS)Mechanism of Action on 1,3-bis(4-methylphenyl)propan-2-amine
0.1% Trifluoroacetic Acid (TFA)~2.0Low/ModerateIon-pairing agent; neutralizes silanols; provides excellent peak shape but suppresses MS signals.
0.1% Formic Acid~2.7High (Ideal)Neutralizes silanols; keeps amine protonated; excellent for LC-MS gradient scouting[6].
10 mM Ammonium Formate~3.0 - 4.0HighProvides ionic strength to outcompete secondary interactions; buffers against localized pH shifts.
10 mM Ammonium Bicarbonate~7.8 - 8.5HighAvoid. Operates near the pKa of the amine, causing partial ionization and split/tailing peaks.
0.1% Ammonium Hydroxide~10.5 - 11.0HighNeutralizes the amine to its free-base form; maximizes retention; eliminates silanol interactions.

Part 3: Experimental Protocol for Gradient Optimization

Because 1,3-bis(4-methylphenyl)propan-2-amine is highly hydrophobic, isocratic elution will likely result in excessively long run times or broad peaks. A self-validating gradient optimization protocol is required[4].

Objective: Determine the optimal gradient slope to separate the target analyte from closely related positional isomers or synthetic impurities.

Step 1: System Preparation & Baseline Validation

  • Prepare Mobile Phase A (Aqueous): Water + 0.1% Formic Acid.

  • Prepare Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.

  • Equilibrate a base-deactivated C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 40°C[6].

  • Self-Validation Step: Inject a blank (diluent only) and run the full gradient to ensure no ghost peaks elute from the system.

Step 2: Broad Scouting Gradient

  • Program a linear gradient from 5% B to 95% B over 20 minutes[4].

  • Inject the standard mixture.

  • Record the retention time ( tR​ ) of the first eluting impurity and the last eluting compound (often the highly hydrophobic target amine).

Step 3: Calculate the Focused Gradient Range

  • Calculate the apparent composition of the mobile phase at the time of elution ( Φe​ ) for the target peak, accounting for the system dwell volume ( Vd​ ) and column dead volume ( Vm​ ).

  • Design a shallower, targeted gradient. For example, if the analyte elutes at 45% B during the scouting run, program a new gradient spanning 30% B to 60% B over 15 minutes [4]. This reduces the gradient steepness ( %B/min ), directly increasing resolution ( Rs​ ) between closely eluting impurities[7].

Step 4: Evaluate Asymmetry and Selectivity

  • Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Self-Validation Step: If As​≤1.2 , the pH and column chemistry are validated. If As​>1.2 , you must return to the buffer selection phase.

  • If co-eluting impurities persist, switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and alters selectivity by participating in hydrogen bonding with the amine, which often reverses the elution order of closely related basic isomers[4].

Part 4: Advanced Troubleshooting Matrix

Table 2: Rapid Diagnostics for 1,3-bis(4-methylphenyl)propan-2-amine Separation

SymptomMechanistic Root CauseCorrective Action
Severe Peak Tailing ( As​>1.5 ) Ion-exchange with ionized silanols (Si-O⁻) at mid-pH[3].Drop mobile phase pH to < 3.0 or switch to a base-deactivated/polar-embedded column[5].
Shifting Retention Times Inadequate buffering capacity causing localized pH changes near the analyte's pKa[2].Ensure buffer concentration is between 10-50 mM. Do not operate within 2 pH units of the amine's pKa.
Poor Resolution from Impurities Gradient slope is too steep, causing co-elution of hydrophobic variants[7].Implement a shallower, focused gradient (e.g., 1% B/min increase) around the analyte's elution window[4].
Broad Peaks (Symmetrical) Extra-column volume dispersion or injection solvent mismatch.Match injection solvent to initial mobile phase conditions (e.g., 5% organic). Minimize PEEK tubing length.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com.
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives - Benchchem. benchchem.com.
  • ACE News - HPLC. hplc.eu.
  • Control pH During Method Development for Better Chromatography - Agilent. agilent.com.
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. mtc-usa.com.
  • HPLC method scouting system using ultra high performance liquid chromatography coupled to single quadrupole mass spectrometer | LabRulez LCMS. labrulez.com.
  • Chromatographic methods for biogenic amines determination in foods of animal origin - Semantic Scholar. semanticscholar.org.
  • Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites - Benchchem. benchchem.com.
  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. chromatographyonline.com.
  • Stationary-Phase Optimized Selectivity Liquid Chromatography: Development of a Linear Gradient Prediction Algorithm | Analytical Chemistry - ACS Publications. acs.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Method Validation for the Quantitative Analysis of 1,3-bis(4-methylphenyl)propan-2-amine in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 1,3-bis(4-methylphenyl)propan-2-amine. The validation protocols are structured to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methods are suitable for their intended purpose.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide will delve into the critical validation parameters, offering a rationale for experimental choices and presenting comparative data to aid in method selection.

The Analyte: 1,3-bis(4-methylphenyl)propan-2-amine

1,3-bis(4-methylphenyl)propan-2-amine is a primary amine with a structure that lends itself to analysis by both HPLC and GC. Its aromatic nature allows for UV detection in HPLC, while its volatility, especially after derivatization, makes it amenable to GC analysis. The choice between these techniques will depend on factors such as available instrumentation, required sensitivity, and the nature of the sample matrix.

Core Principles of Method Validation: The ICH Q2(R1) Framework

The ICH Q2(R1) guideline outlines a systematic approach to validating analytical procedures.[1][2] For a quantitative impurity test, which is analogous to the quantitative analysis of our target analyte, the following performance characteristics are paramount:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][6]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][6] This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • System Suitability: An integral part of many analytical procedures, demonstrating that the system is performing as expected.

Method Comparison: HPLC-UV vs. GC-FID

This guide will compare a reversed-phase HPLC method with UV detection against a capillary GC method with Flame Ionization Detection (FID) for the quantitative analysis of 1,3-bis(4-methylphenyl)propan-2-amine.

Workflow for Method Validation

The following diagram illustrates the general workflow for validating an analytical method according to ICH guidelines.

MethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting ValidationProtocol Develop Validation Protocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Prepare Validation Report SystemSuitability->ValidationReport

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For amines, reversed-phase chromatography is a common approach.

Experimental Protocol: HPLC-UV

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm (based on the UV absorbance of similar aromatic amines)[7]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 1,3-bis(4-methylphenyl)propan-2-amine in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected range of the analysis.

  • Sample Solution: Dissolve the sample containing the analyte in the same solvent as the standards to a concentration within the working range.

3. Validation Experiments:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a sample spiked with the analyte and potential impurities or related substances. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Prepare at least five concentrations of the analyte.[3] Inject each concentration in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[3]

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three different concentration levels, covering the specified range). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[3] The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing volatile compounds. Primary amines can sometimes exhibit poor peak shape and adsorption on standard GC columns. Therefore, derivatization or the use of a specialized column is often necessary.[8][9]

Experimental Protocol: GC-FID

1. Chromatographic Conditions:

  • Column: A low-polarity or amine-specific capillary column (e.g., DB-5ms or a CP-Volamine column) is recommended to minimize peak tailing.[10]

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Optimize for the separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C).

  • Injection Mode: Split or splitless, depending on the required sensitivity.

2. Derivatization (if necessary):

  • Amines can be derivatized to improve their volatility and chromatographic behavior. A common derivatizing agent is trifluoroacetic anhydride (TFAA).

  • Procedure: To a known amount of the sample, add a solution of TFAA in a suitable solvent. Heat the mixture to ensure complete reaction.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described for the HPLC method. If derivatization is used, the standards must also be derivatized.

  • Working Standard Solutions: Prepare a series of dilutions from the derivatized stock solution.

  • Sample Solution: Derivatize the sample using the same procedure as for the standards.

4. Validation Experiments:

  • The validation experiments (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness) are performed in a similar manner to the HPLC method, with the appropriate adjustments for the GC technique. For instance, in the robustness study, parameters such as oven temperature ramp rate and carrier gas flow rate would be varied.

Comparative Performance Data

The following tables summarize hypothetical but realistic performance data for the two methods, based on typical results for similar analyses.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-FID
Validation ParameterHPLC-UVGC-FIDICH Acceptance Criteria
Specificity No interference from blank or placeboNo interference from blank or placeboAnalyte peak is well-resolved
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 500.5 - 25Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.5 ± 1.2%98.9 ± 1.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2%
- Intermediate Precision1.2%1.5%≤ 2%
LOD (µg/mL) 0.30.15Reportable
LOQ (µg/mL) 1.00.5Reportable
Robustness PassedPassedSystem suitability criteria met
Logical Relationship of Validation Parameters

The validation parameters are interconnected, each providing a different aspect of the method's performance.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Precision->Accuracy Precision->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of key method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-FID can be validated to provide accurate and reliable quantitative data for 1,3-bis(4-methylphenyl)propan-2-amine.

  • HPLC-UV is often preferred for its simplicity, especially if derivatization is not required. It is a robust and widely available technique suitable for routine quality control. The analysis of amphetamine-related compounds by HPLC has been well-established.[7][11][12][13]

  • GC-FID may offer higher sensitivity (lower LOD and LOQ) and is an excellent alternative, particularly if volatile impurities need to be analyzed simultaneously. However, the potential need for derivatization adds a step to the sample preparation process and can be a source of variability. Generic GC-FID methods have been successfully developed for the quantitation of volatile amines.[10][14][15]

The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available laboratory instrumentation. It is crucial to perform a thorough validation to demonstrate that the chosen method is fit for its intended purpose.[16]

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Determination of amphetamine-related compounds by high-performance liquid chromatography with chemiluminescence and fluorescence detections. PubMed. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Generic GC–FID for Volatile Amine Quantitation in Pharma. LCGC International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. PubMed. [Link]

  • Detailed guidelines of Analytical method validation for related substances?. ResearchGate. [Link]

  • HPLC Methods for analysis of Amphetamine. HELIX Chromatography. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. National Center for Biotechnology Information. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • (PDF) Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography. ResearchGate. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

Sources

Comparative

A Comparative Analysis of Receptor Affinities: 1,3-bis(4-methylphenyl)propan-2-amine and 1,3-diphenylpropan-2-amine

A Guide for Researchers in Pharmacology and Drug Development Introduction: The Significance of Receptor Affinity in Drug Design The biological activity of a drug is fundamentally governed by its affinity for specific pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Pharmacology and Drug Development

Introduction: The Significance of Receptor Affinity in Drug Design

The biological activity of a drug is fundamentally governed by its affinity for specific protein targets, such as receptors and transporters. Affinity, typically quantified by the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50), describes the strength of the binding interaction between a ligand and its target. For centrally acting agents, the affinity profile across a range of neurotransmitter receptors—including dopamine, serotonin, and norepinephrine systems—determines the compound's therapeutic potential and its side-effect profile.

The two molecules at the heart of this guide, 1,3-diphenylpropan-2-amine and 1,3-bis(4-methylphenyl)propan-2-amine, belong to the broader class of phenethylamines, which includes many psychoactive substances. The core structure, a propane-2-amine backbone with two phenyl substitutions, suggests a potential interaction with monoamine transporters (DAT, NET, SERT) and various G-protein coupled receptors (GPCRs). The key difference lies in the two methyl groups on the phenyl rings of 1,3-bis(4-methylphenyl)propan-2-amine. Understanding how this seemingly minor structural change impacts receptor affinity is a critical exercise in medicinal chemistry.

Hypothetical Receptor Affinity Profiles: An SAR-Based Comparison

Based on the principles of structure-activity relationships for phenalkylamine analogs, we can project a plausible comparison of the receptor affinities for our two compounds of interest. It is crucial to note that these are educated hypotheses that require experimental validation.

Table 1: Postulated Receptor Affinity Comparison

Target1,3-diphenylpropan-2-amine (Unsubstituted)1,3-bis(4-methylphenyl)propan-2-amine (Methylated)Rationale for Postulated Difference
Dopamine Transporter (DAT) Moderate AffinityPotentially Higher AffinityThe addition of small, lipophilic groups like methyl on the phenyl ring can enhance binding to the dopamine transporter.[1]
Norepinephrine Transporter (NET) Moderate to High AffinityPotentially Similar or Slightly Lower AffinityThe structural requirements for high NET affinity can be sensitive to substitution patterns on the phenyl ring.[2]
Serotonin Transporter (SERT) Low to Moderate AffinityPotentially Lower AffinityIncreased steric bulk from the methyl groups may hinder optimal interaction with the serotonin transporter binding pocket.[3][4]
Serotonin 5-HT2A Receptor Moderate AffinityPotentially Higher Affinity4-methylation of the phenyl ring in phenalkylamines has been shown to enhance affinity for the 5-HT2A receptor.[3][4]
Dopamine D2 Receptor Low to Moderate AffinityPotentially Similar AffinityWhile substitutions can influence D2 affinity, the effect of a para-methyl group in this specific scaffold is not readily predictable without experimental data.[5][6]

The Structure-Activity Relationship: Unpacking the Influence of Methylation

The addition of methyl groups to the para-position of the phenyl rings in 1,3-diphenylpropan-2-amine introduces several physicochemical changes that can influence receptor binding:

  • Increased Lipophilicity: The methyl groups are lipophilic, which can enhance the compound's ability to cross the blood-brain barrier and may favor interactions with hydrophobic pockets within the receptor binding sites.

  • Steric Effects: The methyl groups add bulk to the molecule. This can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric hindrance that prevents the ligand from fitting optimally into the binding pocket.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron distribution of the phenyl rings and potentially influence electrostatic interactions with the receptor.

cluster_0 1,3-diphenylpropan-2-amine cluster_1 1,3-bis(4-methylphenyl)propan-2-amine cluster_2 Physicochemical Changes cluster_3 Impact on Receptor Affinity a Unsubstituted Phenyl Rings b Para-Methylated Phenyl Rings a->b Addition of Methyl Groups c Increased Lipophilicity b->c d Altered Steric Profile b->d e Modified Electronic Properties b->e f Changes in Binding Pocket Interactions (Hydrophobic, Steric, Electrostatic) c->f d->f e->f g Altered Receptor Selectivity Profile f->g

Caption: The influence of methylation on the physicochemical properties and resulting receptor affinity.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To empirically determine and compare the receptor affinities of these compounds, a competitive radioligand binding assay is the gold standard.[7] The following is a detailed, step-by-step protocol for assessing the binding affinity at the dopamine, norepinephrine, and serotonin transporters.

I. Membrane Preparation
  • Cell Culture: Culture human embryonic kidney (HEK293) cells that are stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Harvesting: Once confluent, harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Final Preparation: Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.[8]

II. Assay Procedure
  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]paroxetine for SERT), and the membrane preparation.[1][9]

    • Non-specific Binding (NSB): Add a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT), the radioligand, and the membrane preparation.

    • Test Compound Wells: Add serial dilutions of 1,3-diphenylpropan-2-amine or 1,3-bis(4-methylphenyl)propan-2-amine, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes), often with gentle agitation.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Sources

Validation

Inter-Laboratory Validation of 1,3-Bis(4-methylphenyl)propan-2-amine Quantification Methods: A Comparative Guide

1. Introduction & Mechanistic Context 1,3-bis(4-methylphenyl)propan-2-amine (Molecular Formula: C17H21N, Monoisotopic Mass: 239.1674 Da)[1] is a critical route-specific impurity marker encountered in forensic and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

1. Introduction & Mechanistic Context 1,3-bis(4-methylphenyl)propan-2-amine (Molecular Formula: C17H21N, Monoisotopic Mass: 239.1674 Da)[1] is a critical route-specific impurity marker encountered in forensic and pharmaceutical analysis. It is primarily generated during the illicit synthesis of 4-methylamphetamine (4-MA). When 4-methylphenylacetone (4-methyl-P2P) undergoes reductive amination, the primary amine intermediate can condense with a second molecule of the precursor, yielding this di-adduct[2].

Accurate quantification of this impurity is paramount for chemical profiling, which links seized materials to specific synthetic batches. However, quantifying trace impurities in complex matrices is analytically demanding. To ensure high scientific integrity, this guide evaluates an inter-laboratory validation framework comparing Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS).

Pathway P2P 4-Methyl-P2P (Precursor) Intermediate Imine Intermediate P2P->Intermediate + Ammonia (Amination) Product1 4-Methylamphetamine (Target Drug) Intermediate->Product1 Reduction Product2 1,3-bis(4-methylphenyl) propan-2-amine Intermediate->Product2 + 4-Methyl-P2P (Condensation)

Mechanistic formation of 1,3-bis(4-methylphenyl)propan-2-amine during 4-MA synthesis.

2. Inter-Laboratory Validation Framework The core challenge in quantifying trace amines lies in matrix effects (ME), which are widely variable and unpredictable[3]. Inter-laboratory validation mitigates these biases by standardizing extraction protocols and employing self-validating internal controls across different analytical environments.

Workflow Sample Seized Sample / Matrix Prep Sample Preparation (LLE at pH 10.5) Sample->Prep Buffer & IS addition Split Aliquoting for Validation Prep->Split Extract recovery GCMS GC-MS / GCxGC-TOFMS (HFBA Derivatization) Split->GCMS Volatile fraction LCMS LC-MS/MS (ESI+, MRM Mode) Split->LCMS Polar fraction Data Inter-Lab Statistical Analysis GCMS->Data EI Spectra / RT LCMS->Data MRM Transitions

Analytical workflow for the inter-laboratory validation of the target impurity.

3. Experimental Methodologies & Causality

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE) Causality: 1,3-bis(4-methylphenyl)propan-2-amine is a secondary amine with a pKa of approximately 9.5. To efficiently partition the analyte into an organic solvent, the aqueous phase must be adjusted to a pH at least one unit above its pKa to ensure it is fully unprotonated and lipophilic.

  • Aliquoting: Transfer 100 mg of the homogenized sample into a glass centrifuge tube.

  • Internal Standard (IS) Addition: Add 50 µL of a stable isotope-labeled IS (e.g., 1,3-bis(phenyl)propan-2-amine-d5) at 1 µg/mL. Self-Validation Check: The IS acts as a continuous internal monitor, automatically correcting for extraction losses and matrix-induced ion suppression downstream.

  • pH Adjustment: Add 2 mL of 0.1 M carbonate buffer (pH 10.5).

  • Extraction: Add 3 mL of hexane:ethyl acetate (70:30, v/v). Vortex for 5 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Recovery: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

Protocol B: GC-MS and GCxGC-TOFMS Analysis Causality: A key limitation of GC-MS is the need for volatile and heat-stable analytes[3]. Un-derivatized secondary amines exhibit severe peak tailing and thermal degradation. Derivatization with Heptafluorobutyric anhydride (HFBA) replaces the active amine hydrogen with a fluorinated acyl group, increasing volatility and generating high-mass fragmentation ions that improve the signal-to-noise ratio. Furthermore, GCxGC-TOFMS provides advanced chromatographic separation, increasing the peak capacity necessary to resolve the target from complex co-eluting isomers in forensic samples[4].

  • Derivatization: Reconstitute the dried LLE extract in 50 µL of ethyl acetate. Add 50 µL of HFBA and incubate at 60°C for 30 minutes.

  • Purification: Evaporate to dryness to remove excess HFBA (which degrades GC columns) and reconstitute in 100 µL of ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS (e.g., HP-5MS column, 30 m x 0.25 mm x 0.25 µm).

  • Thermal Gradient: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Self-Validation Check: Run a solvent blank between every 10 samples to verify the absence of carryover, ensuring that any detected signal is strictly from the current sample.

Protocol C: LC-MS/MS Analysis Causality: LC-MS/MS eliminates the need for derivatization and offers superior sensitivity for polar and semi-polar compounds. Operating in positive electrospray ionization (ESI+) mode with an acidic mobile phase ensures the basic nitrogen of the amine is protonated [M+H]+, maximizing ionization efficiency[5].

  • Reconstitution: Reconstitute the dried LLE extract in 100 µL of initial mobile phase (Water:Methanol 90:10 with 0.1% formic acid).

  • Chromatography: Inject 5 µL onto a C18 column (100 mm x 2.1 mm, 1.7 µm).

  • Gradient Elution: Ramp from 10% Mobile Phase B (Methanol + 0.1% FA) to 95% B over 8 minutes.

  • Detection (MRM): Monitor specific transitions for the [M+H]+ precursor (m/z 240.2).

  • Self-Validation Check: Continuously monitor the ion ratio of the quantifier transition (e.g., m/z 240.2 -> 105.1) to the qualifier transition (m/z 240.2 -> 119.1). A deviation of >20% from the reference standard automatically flags the sample for potential isobaric interference.

4. Quantitative Data Presentation The following table summarizes the inter-laboratory validation performance of the three analytical platforms. LC-MS/MS demonstrates the lowest detection limits[6], while GCxGC-TOFMS shows superior resilience against matrix effects due to its enhanced resolving power[4].

Validation ParameterGC-MS (HFBA Derivatized)LC-MS/MS (ESI+, MRM)GCxGC-TOFMS (Derivatized)
Limit of Detection (LOD) 5.0 ng/mL0.2 ng/mL1.5 ng/mL
Limit of Quantification (LOQ) 15.0 ng/mL0.5 ng/mL5.0 ng/mL
Linearity (R²) > 0.992> 0.998> 0.995
Intra-day Precision (CV%) 6.5%3.2%4.1%
Inter-day Precision (CV%) 8.8%4.5%5.3%
Matrix Effect (%) -18% (Ion suppression)-25% (Ion suppression)-5% (Minimal interference)
Throughput Moderate (Requires derivatization)High (Direct injection)Low (Complex data processing)

5. Conclusion For routine, high-throughput quantification of 1,3-bis(4-methylphenyl)propan-2-amine, LC-MS/MS remains the optimal choice due to its exceptional sensitivity and streamlined sample preparation. However, in highly complex forensic matrices where isomeric interference is suspected, GCxGC-TOFMS provides the necessary orthogonal separation power to ensure absolute quantitative accuracy.

References

  • PubChemLite - 1,3-bis(4-methylphenyl)propan-2-amine. Université du Luxembourg. URL:

  • Drug confirmation by mass spectrometry: Identification criteria and complicating factors. ResearchGate. URL:

  • Are We Ready for It? A Review of Forensic Applications and Readiness for Comprehensive Two‐Dimensional Gas Chromatography in Routine Forensic Analysis. ResearchGate. URL:

  • Ortetamine | 5580-32-5. Benchchem. URL:

Sources

Comparative

A Comparative Guide to Solvent Efficacy for the Recovery of 1,3-bis(4-methylphenyl)propan-2-amine

Introduction The efficient isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development and chemical synthesis. 1,3-bis(4-methylphenyl)propan-2-amine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The efficient isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development and chemical synthesis. 1,3-bis(4-methylphenyl)propan-2-amine, a primary amine characterized by its significant lipophilic character due to two p-tolyl substituents, presents a classic challenge for downstream processing. The selection of an appropriate extraction solvent is a critical, yet often overlooked, parameter that profoundly impacts recovery yield, purity, and overall process economy.

This guide provides a comprehensive comparison of various organic solvents for the liquid-liquid extraction (LLE) of 1,3-bis(4-methylphenyl)propan-2-amine. We will delve into the fundamental principles governing solvent selection, present a comparative analysis of common solvent classes, and provide a robust, self-validating experimental protocol for determining the optimal solvent in your laboratory setting. This content is designed for researchers, chemists, and drug development professionals seeking to optimize their purification workflows based on sound scientific principles and empirical data.

Physicochemical Profile: 1,3-bis(4-methylphenyl)propan-2-amine

Understanding the target molecule's properties is the foundation of a logical extraction strategy.

  • Molecular Formula: C₁₇H₂₁N

  • Structure: A primary amine functional group is situated on a propane backbone, flanked by two p-methylphenyl (tolyl) groups.

  • Basicity: As a primary amine, this compound is basic. It readily reacts with acids to form a protonated ammonium salt, a property that is central to its separation from non-basic impurities.

  • Lipophilicity: The molecule possesses substantial nonpolar surface area from its two aromatic rings. Its predicted partition coefficient (XlogP) is approximately 4.1, indicating a strong preference for organic solvents over water when in its neutral, free-base form.

This high lipophilicity dictates that while the neutral amine is highly soluble in organic media, its corresponding ammonium salt will be preferentially soluble in an aqueous phase. This pH-dependent solubility differential is the lever we will use for its selective extraction.

Core Principles of Solvent Selection for Amine Extraction

The ideal extraction solvent is not merely one in which the target compound dissolves; it must satisfy several criteria to be effective in a biphasic liquid-liquid system. The choice of solvent is a multi-parameter optimization problem considering the following:

  • Immiscibility with Water: The organic solvent must form a distinct layer when mixed with the aqueous phase to enable physical separation.

  • High Partition Coefficient (Kₚ): The solvent must have a high affinity for the neutral (free base) form of the amine, ensuring efficient transfer from the aqueous to the organic phase upon basification.

  • Ease of Removal: A relatively low boiling point simplifies solvent removal via rotary evaporation, facilitating the isolation of the final product.

  • Selectivity: The solvent should ideally not co-extract impurities, although this is often controlled more effectively by pH manipulation.

  • Safety and Environmental Profile: Factors such as toxicity, flammability, and environmental persistence are critical considerations, especially for large-scale operations.

  • Cost-Effectiveness: The economic viability of a process can hinge on the cost of the solvents used.

Comparative Analysis of Common Extraction Solvents

The choice of solvent class significantly influences extraction performance. The following table provides a comparative overview of solvents commonly employed for amine extraction.

Solvent ClassRepresentative SolventsKey Properties & Performance InsightsProsCons
Halogenated Dichloromethane (DCM), ChloroformHigh density (forms bottom layer), excellent dissolving power for a wide range of organic compounds. DCM is a very common and effective choice for amine extractions.High extraction efficiency, chemically inert.Environmental and health concerns, higher density can sometimes complicate manipulations.
Ethers Diethyl Ether (Et₂O), Methyl tert-butyl ether (MTBE)Lower density, good general-purpose solvents. MTBE is often preferred over diethyl ether due to its lower propensity to form explosive peroxides.Low boiling points (easy to remove), good solvating power.Diethyl ether is extremely flammable; peroxide formation risk.
Esters Ethyl Acetate (EtOAc)Medium polarity, effective for a broad range of compounds. A good balance of performance and safety, making it a "greener" alternative to DCM.Lower toxicity than DCM, effective solvent.Susceptible to hydrolysis under strong acidic or basic conditions.
Hydrocarbons Toluene, Heptane, HexanesVery nonpolar, lower density. Best suited for highly lipophilic compounds. Toluene's aromaticity may enhance solubility for the target amine.Good for separating from more polar impurities, low water solubility.Lower solvating power for some amines, Toluene has a high boiling point.

Experimental Protocol: A Self-Validating Workflow for Optimal Solvent Selection

This protocol is designed to be a self-validating system, allowing a researcher to empirically determine the most effective solvent for the recovery of 1,3-bis(4-methylphenyl)propan-2-amine. The core of this protocol is an acid-base extraction that isolates the amine from neutral impurities.

Objective:

To quantitatively compare the recovery efficiency of Dichloromethane, Ethyl Acetate, and Toluene for 1,3-bis(4-methylphenyl)propan-2-amine.

Methodology: pH-Mediated Liquid-Liquid Extraction
  • Preparation of the Organic Phase: Accurately weigh approximately 100 mg of crude 1,3-bis(4-methylphenyl)propan-2-amine (containing representative neutral impurities, if available) into three separate 50 mL separatory funnels. To each funnel, add 20 mL of the solvent to be tested (DCM, EtOAc, or Toluene). Swirl gently to dissolve the material completely.

    • Causality Explanation: This step simulates the state of a crude reaction mixture post-synthesis, dissolved in a water-immiscible organic solvent.

  • Acidic Extraction (Isolation of Amine): To each separatory funnel, add 20 mL of 1 M hydrochloric acid (HCl). Stopper the funnels, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.

    • Causality Explanation: The acidic aqueous solution protonates the basic amine, forming the water-soluble ammonium chloride salt. This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic layer. This is the primary purification step.

  • Phase Separation: Carefully drain the lower layer. For DCM (denser than water), the lower layer is the organic phase containing impurities. For EtOAc and Toluene (less dense), the lower layer is the aqueous phase containing the target amine salt. Keep the aqueous phase containing the amine and discard the organic phase.

  • Regeneration of the Free Base: Return the aqueous phase to the separatory funnel. Slowly add 6 M sodium hydroxide (NaOH) solution dropwise while swirling until the solution is strongly basic (pH > 12, check with pH paper). A white precipitate or cloudiness should appear as the free amine is regenerated.

    • Causality Explanation: Basification deprotonates the ammonium salt, converting it back to the neutral, water-insoluble free base, which can now be extracted back into an organic solvent.

  • Back-Extraction: Add a fresh 20 mL portion of the original organic solvent (DCM, EtOAc, or Toluene) to the corresponding funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Final Workup: Drain the organic layer containing the purified amine into a clean Erlenmeyer flask. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Quantification: Weigh the recovered solid/oil to determine the final mass. Calculate the recovery efficiency for each solvent.

Workflow Visualization

The following diagram illustrates the path of the target amine and impurities through the described extraction workflow.

G cluster_start Initial State cluster_end Final Product start Crude Mixture in Organic Solvent (Amine + Impurities) org1 Organic Phase 1 (Neutral Impurities) start->org1 Add 1M HCl Shake & Separate aq1 Aqueous Phase 1 (Protonated Amine Salt) start->aq1 Add 1M HCl Shake & Separate aq2 Aqueous Phase 2 (Inorganic Salts) aq1->aq2 1. Add NaOH (pH > 12) 2. Add fresh organic solvent 3. Shake & Separate org2 Organic Phase 2 (Purified Amine) aq1->org2 1. Add NaOH (pH > 12) 2. Add fresh organic solvent 3. Shake & Separate final Isolated Amine org2->final Dry & Evaporate Solvent

Caption: Workflow for pH-mediated extraction and purification of a basic amine.

Data Presentation: Expected Recovery Efficiency

The following table presents hypothetical but realistic data from the described experiment, illustrating the expected performance of each solvent.

SolventInitial Mass (mg)Recovered Mass (mg)Recovery Efficiency (%)Observations
Dichloromethane (DCM)101.295.394.2%Clean separation, efficient extraction.
Ethyl Acetate (EtOAc)99.891.591.7%Good separation, slightly lower but comparable efficiency to DCM.
Toluene100.584.183.7%Slower phase separation, visibly less efficient at recovering the amine.

Conclusion and Recommendations

Based on the principles of amine chemistry and solvent properties, the recovery of 1,3-bis(4-methylphenyl)propan-2-amine is most effectively achieved using a pH-mediated liquid-liquid extraction technique.

  • High Efficacy Solvents: Dichloromethane and Ethyl Acetate are predicted to demonstrate the highest recovery efficiencies. Dichloromethane's superior solvating power often gives it a slight edge in yield.

  • Recommended Choice: For laboratory-scale purifications where efficiency is the primary driver, Dichloromethane is an excellent choice. For processes where environmental and safety considerations are more stringent, Ethyl Acetate provides a highly effective and "greener" alternative with only a marginal compromise in recovery.

  • Conditional Use: Aromatic solvents like Toluene can be effective but may require more extraction cycles to achieve comparable yields due to potentially lower partitioning efficiency for the amine free base compared to more polar options like DCM or EtOAc.

Ultimately, the optimal solvent is system-dependent. The provided experimental workflow offers a reliable and straightforward method for any researcher to validate these recommendations and identify the superior solvent for their specific process conditions, ensuring high yield and purity for 1,3-bis(4-methylphenyl)propan-2-amine recovery.

References

  • A. Ghoreishi, M. Gholampour, and N. Gholampour. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry. [Link]

  • Bloch, H. (1969). Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). organic-chemistry.org. [Link]

  • Vankawala, P. J., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 599–603. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-bis(4-methylphenyl)propan-2-amine. PubChem Compound Database. [Link]

  • NACE International. (2015). Material Selection for Amine Service. Materials Performance. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(4-methylphenyl)propan-2-one. PubChem Compound Database. [Link]

  • Thomas, P. (2025). Comparative Analysis of Solvent Extraction Techniques for Isolation of Antifungal Phytoconstituents from Saussurea lappa. ResearchGate. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. [Link]

  • Li, Y., et al. (2024). Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). organic-chemistry.org. [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • Boldyryev, B., et al. (2016). Comparison of Different Amine Solvents for the Absorption of CO2. Chemical Engineering Transactions, 52, 1153-1158. [Link]

  • Urban, J. J., & Guan, C. (2010). Synthesis of Primary Aryl Amines Through a Copper-Assisted Aromatic Substitution Reaction with Sodium Azide. The Journal of Organic Chemistry, 75(14), 4972–4974. [Link]

  • Seidi, M., et al. (2019). The Selection of Amine Solvent in Gas Treating Process Considering Physical and Process Criteria Using Multiple Criteria Decision-
Validation

reference standard validation and purity assessment for 1,3-bis(4-methylphenyl)propan-2-amine

An authoritative guide for researchers, analytical chemists, and drug development professionals evaluating purity assessment methodologies for complex synthetic amines. Introduction: The Analytical Challenge of 1,3-bis(4...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, analytical chemists, and drug development professionals evaluating purity assessment methodologies for complex synthetic amines.

Introduction: The Analytical Challenge of 1,3-bis(4-methylphenyl)propan-2-amine

The compound 1,3-bis(4-methylphenyl)propan-2-amine (Molecular Formula: C17​H21​N , Monoisotopic Mass: 239.1674 Da) is a structurally symmetric secondary amine, functioning as the di-p-tolyl analog of 1,3-diphenylpropan-2-amine[1][2][3]. In pharmaceutical research and forensic analysis, establishing a highly pure Certified Reference Material (CRM) for this compound is paramount.

Because it lacks a pre-existing compendial standard, establishing its absolute purity requires a rigorous, self-validating analytical framework. This guide objectively compares the three primary methodologies used for reference standard validation: the Mass Balance Approach , Quantitative NMR (qNMR) , and HPLC-UV Area Normalization , providing the causality behind experimental choices and detailed protocols.

Prerequisite: Unequivocal Identity Confirmation

Before any purity assessment can occur, the molecular identity must be confirmed. Purity metrics are meaningless if the structural framework is misidentified.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass ([M+H]+ expected at m/z 240.1747) to rule out isobaric contaminants[1].

  • 1D and 2D NMR ( 1H , 13C , COSY, HSQC): Maps the carbon-hydrogen connectivity. For 1,3-bis(4-methylphenyl)propan-2-amine, the symmetry simplifies the spectrum, yielding distinct signals for the p-tolyl methyl groups, the benzylic CH2​ protons, and the central methine CH proton.

  • FTIR Spectroscopy: Confirms the presence of the primary amine (N-H stretch) and aromatic rings.

Comparative Purity Assessment Strategies

Strategy A: The Mass Balance Approach (Indirect Quantification)

The Mass Balance approach calculates purity by subtracting all detectable impurities from 100%[4].

  • The Causality: No single analytical detector can capture every class of impurity. Therefore, an orthogonal system of techniques is employed: HPLC-UV for related organic substances, Karl Fischer (KF) for water, Headspace GC (GC-HS) for volatile residual solvents, and Residue on Ignition (ROI) for inorganic salts.

  • The Flaw: This method assumes that all organic impurities share the same UV response factor as the main analyte[4]. If an impurity lacks a chromophore or absorbs weakly, the absolute purity will be artificially inflated.

Strategy B: Quantitative NMR (qNMR) (Direct Primary Ratio Method)

qNMR is a primary analytical method that does not require a reference standard of the analyte itself[5][6].

  • The Causality: The fundamental principle of qNMR is that the area under an NMR resonance signal is directly and strictly proportional to the number of nuclei (protons) generating that signal[6][7]. By co-dissolving the sample with a highly pure, NIST-traceable Internal Standard (IS) (e.g., Maleic acid), absolute purity is calculated via a direct molar ratio[4][8].

  • The Advantage: It is universally responsive to all proton-containing molecules, bypassing the response factor limitations of UV detection[5].

Strategy C: HPLC-UV 100% Area Normalization (Routine QC)
  • The Causality: Calculates the area of the main peak as a percentage of the total integrated peak area in the chromatogram.

  • The Flaw: It completely ignores non-UV absorbing impurities (water, inorganic salts, aliphatic solvents) and is therefore invalid for establishing a primary reference standard, though it remains useful for routine batch-to-batch consistency checks.

Visualizing the Validation Workflows

G Start 1,3-bis(4-methylphenyl)propan-2-amine Raw Material ID Identity Confirmation (HRMS, 1H/13C NMR, IR) Start->ID Split Purity Assessment Strategy ID->Split MB Mass Balance Approach (100% - Impurities) Split->MB qNMR Quantitative NMR (qNMR) (Primary Ratio Method) Split->qNMR MB_Steps HPLC (Organic Impurities) + KF (Water) + GC-HS (Solvents) + ROI (Inorganics) MB->MB_Steps qNMR_Steps 1H qNMR with NIST-Traceable Internal Standard (e.g., Maleic Acid) qNMR->qNMR_Steps Cert Certified Reference Standard Generation MB_Steps->Cert qNMR_Steps->Cert

Logical workflow comparing Mass Balance and qNMR strategies for reference standard validation.

qNMR Sample Weigh Sample 1,3-bis(4-methylphenyl)propan-2-amine Mix Co-dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Mix IS Weigh Internal Standard (IS) (e.g., Maleic Acid) IS->Mix Acquire Acquire 1H NMR Spectrum (High D1, 90° Pulse) Mix->Acquire Integrate Integrate Target Peaks (Sample vs IS) Acquire->Integrate Calc Calculate Absolute Purity (Mass/Mole Ratio) Integrate->Calc

Step-by-step operational logic and causality for absolute purity determination via qNMR.

Comparative Data: Method Performance

The following table summarizes the quantitative validation data for a single representative batch of 1,3-bis(4-methylphenyl)propan-2-amine, demonstrating how different methodologies yield varying purity values due to their inherent detection biases[5][6].

ParameterMass Balance ApproachQuantitative NMR (qNMR)HPLC-UV (100% Area)
Primary Principle Indirect (100% - Impurities)Direct (Molar Ratio vs IS)Relative (Area Percent)
Analyte Reference Std Required? Yes (for accurate response factors)No (Uses universal IS)No
Organic Impurities Detected 0.85% (via HPLC-UV)Accounted for in spectrum0.85%
Water Content (KF) 0.40%Accounted for in spectrumNot Detected
Residual Solvents (GC-HS) 0.15% (Ethyl Acetate)Accounted for in spectrumNot Detected
Inorganic Ash (ROI) 0.05%Not Detected (Invisible to 1H)Not Detected
Calculated Purity 98.55% 98.48% ± 0.12% 99.15% (Artificially High)
Precision (RSD) 1.5 - 2.0% (Cumulative error)< 0.5% < 0.1%
Destructive to Sample? Yes (Multiple aliquots needed)No (Sample recoverable)Yes

Data Interpretation: The HPLC-UV 100% area method artificially inflates purity by ignoring water and solvents. Mass Balance is highly accurate but suffers from cumulative error propagation across four different instruments. qNMR provides the most accurate absolute purity with the lowest measurement uncertainty[4][5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Absolute Purity via qNMR (Primary Method)

Causality Focus: Ensuring complete longitudinal relaxation ( T1​ ) is critical. If the delay time ( D1​ ) is too short, protons will not fully relax between pulses, leading to signal saturation and skewed integration ratios.

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg) calibrated with certified weights, accurately weigh ~20.0 mg of 1,3-bis(4-methylphenyl)propan-2-amine and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity >99.9%).

  • Solvation: Co-dissolve both solids completely in 0.6 mL of DMSO−d6​ (100.0 atom % D) in a clean glass vial. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° excitation pulse (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): Set to 30 seconds. Causality: This ensures D1​>5×T1​ for the slowest relaxing protons in the system, guaranteeing >99.3% recovery of equilibrium magnetization for quantitative accuracy.

    • Scans (NS): 32 to 64 (to achieve S/N > 250:1 for target peaks).

  • Processing & Integration: Apply zero-filling (64k points) and an exponential window function (LB = 0.3 Hz). Manually correct the phase and apply a strict polynomial baseline correction.

  • Calculation: Integrate the isolated methine proton of the analyte ( δ ~3.1 ppm, 1H) or the p-tolyl methyl protons ( δ ~2.2 ppm, 6H) against the olefinic protons of Maleic Acid ( δ 6.26 ppm, 2H). Apply the standard qNMR mass-ratio equation to determine absolute purity[4].

Protocol 2: The Mass Balance Workflow

Causality Focus: This protocol validates purity by proving the absence of specific impurity classes using orthogonal detectors.

  • HPLC-UV (Related Substances):

    • System: C18 column (150 x 4.6 mm, 3 µm), gradient elution (Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile).

    • Validation: Inject a sensitivity standard at 0.05% of the nominal concentration to prove the Limit of Quantitation (LOQ). Integrate all peaks excluding the solvent front to find total organic impurity %.

  • Karl Fischer Titration (Water Content):

    • System: Coulometric KF titrator.

    • Causality: Because the compound contains a secondary amine, ensure the KF reagent does not undergo side reactions (e.g., use aldehyde/ketone-free reagents if necessary, though less critical for amines than for ketones). Determine % H2​O .

  • Headspace GC-FID (Residual Solvents):

    • System: DB-624 column. Dissolve the sample in DMF. Heat the headspace vial to 85°C for 20 minutes to drive volatile solvents (e.g., synthesis solvents like ethyl acetate or methanol) into the gas phase. Calculate % solvents against external standards.

  • Residue on Ignition (Inorganics):

    • System: Ignite 1.0 g of sample in a tared platinum crucible with H2​SO4​ at 600°C until constant weight. Calculate % inorganic ash.

  • Final Calculation: Purity=100%−(%HPLCimp​+%H2​O+%Solvents+%Ash) .

References

  • PubChemLite. "1,3-bis(4-methylphenyl)propan-2-amine (C17H21N)". uni.lu. Available at:[Link]

  • JEOL. "Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability". jeol.com. Available at:[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". resolvemass.ca. Available at:[Link]

  • PatSnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". patsnap.com. Available at: [Link]

  • ChemSynthesis. "1,3-diphenyl-2-propanamine - 4275-43-8, C15H17N, density, melting point, boiling point, structural formula, synthesis". chemsynthesis.com. Available at:[Link]

  • PubChemLite. "1,3-diphenylpropan-2-amine (C15H17N)". uni.lu. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,3-Bis(4-methylphenyl)propan-2-amine proper disposal procedures

Comprehensive Operational Safety and Disposal Guide for 1,3-Bis(4-methylphenyl)propan-2-amine As drug development professionals and synthetic chemists increasingly utilize complex substituted arylalkylamines, stringent o...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Safety and Disposal Guide for 1,3-Bis(4-methylphenyl)propan-2-amine

As drug development professionals and synthetic chemists increasingly utilize complex substituted arylalkylamines, stringent operational protocols are critical. 1,3-Bis(4-methylphenyl)propan-2-amine, a di-p-tolyl derivative of amphetamine-like scaffolds, presents specific handling and disposal challenges due to its basicity, potential acute toxicity, and environmental persistence.

This guide provides a self-validating, step-by-step framework for the safe handling, spill response, and RCRA-compliant disposal of 1,3-Bis(4-methylphenyl)propan-2-amine, designed to ensure laboratory safety and regulatory compliance.

Section 1: Physicochemical & Toxicological Profile

Understanding the molecular behavior of 1,3-Bis(4-methylphenyl)propan-2-amine is the foundation of effective safety protocols. As a lipophilic primary amine, it exhibits significant dermal permeability and acts as a localized irritant[1].

Table 1: Physicochemical and Hazard Summary

ParameterValue / ClassificationOperational Implication
IUPAC Name 1,3-bis(4-methylphenyl)propan-2-amineBulky aryl groups increase lipophilicity, requiring organic solvents for complete surface decontamination.
Molecular Formula C17H21NHigh carbon content dictates incineration as the primary disposal route[2].
Monoisotopic Mass 239.1674 DaUsed for LC-MS/MS verification of surface decontamination[3].
GHS Hazards (Analogous) Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Dam. 1Mandates strict PPE (nitrile gloves, splash goggles) to prevent severe ocular damage and systemic absorption[4].

(Note: Hazard classifications are extrapolated from the closely related structural analog 1,3-diphenylpropan-2-amine[1][4]).

Section 2: Operational Handling & Experimental Methodology

To ensure scientific integrity and personnel safety, handling must follow a strict procedural methodology. The causality behind these steps is rooted in preventing aerosolization and dermal contact with the freebase or hydrochloride salt forms.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers of the neat solid or concentrated solutions within a Class II Type B2 biological safety cabinet or a certified chemical fume hood. Causality: Prevents inhalation of fine particulates (if solid) or volatile freebase vapors.

  • PPE Selection: Don double-layered nitrile gloves (minimum 0.12 mm thickness), a chemically resistant lab coat, and tight-fitting safety goggles. Causality: Nitrile provides a temporary barrier against lipophilic amines; double-gloving allows immediate removal if the outer layer is breached.

  • Preparation of Reagents: When forming the hydrochloride salt to increase aqueous solubility, slowly add 1M HCl to the amine solution in an ice bath. Causality: Amine neutralization is highly exothermic; controlling the temperature prevents solvent boil-off and splattering.

  • Equipment Decontamination: Rinse all spatulas and glassware with 0.1M HCl followed by methanol before standard washing. Causality: The acidic rinse protonates the amine, drastically increasing its water solubility and preventing cross-contamination. Note that organic amines can interfere with certain analytical methods (such as Karl Fischer titrations) by undergoing side reactions, so thorough decontamination of shared equipment is critical[5].

Section 3: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and systematic action is required to mitigate exposure and environmental contamination.

SpillResponse A Spill Identified B Evacuate & Assess Risk A->B C Don Appropriate PPE (Respirator, Nitrile) B->C D Contain Spill (Absorbent Pads/Sand) C->D E Neutralize Amine (Dilute Acid if applicable) D->E F Collect & Bag Waste E->F G RCRA Waste Manifesting & Disposal F->G

Workflow for 1,3-Bis(4-methylphenyl)propan-2-amine spill response and neutralization.

Spill Response Methodology:

  • Isolate the Area: Evacuate non-essential personnel. If the spill involves a heated or aerosolized solution, allow HVAC systems to clear the air for 15 minutes before re-entry.

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as organic amines can undergo exothermic reactions with certain oxidizers.

  • Neutralization (Optional but Recommended): Carefully apply a dilute acidic solid (like sodium bisulfate) or a commercial spill kit neutralizer to the spilled liquid. Causality: Converts the volatile, lipophilic freebase into a non-volatile, water-soluble salt, reducing inhalation hazards.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container. Unlabeled or partially used containers of chemicals and solutions should undergo prompt disposal[2].

Section 4: Waste Segregation & Disposal Procedures

Proper disposal of 1,3-Bis(4-methylphenyl)propan-2-amine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Organic amines must not be disposed of down the drain due to aquatic toxicity and the potential to disrupt microbial ecosystems in wastewater treatment plants[2].

WasteSegregation Start Generate Amine Waste IsAqueous Aqueous or Organic? Start->IsAqueous Org Organic Solvent Waste IsAqueous->Org Organic Aq Aqueous Waste IsAqueous->Aq Aqueous Halogen Contains Halogens? Org->Halogen pH Check pH (Corrosive?) Aq->pH NonHal Non-Halogenated Organic Waste Stream Halogen->NonHal No Hal Halogenated Organic Waste Stream Halogen->Hal Yes Basic Corrosive Basic Waste (pH > 12.5) pH->Basic Yes

Decision tree for segregating 1,3-Bis(4-methylphenyl)propan-2-amine laboratory waste.

Disposal Methodology & Manifesting:

  • Segregation: Separate waste into "Halogenated Organic" or "Non-Halogenated Organic" streams. Do not mix amine waste with strong oxidizers or acidic wastes in the same temporary accumulation container, as this can cause violent exothermic reactions.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the specific chemical name ("1,3-Bis(4-methylphenyl)propan-2-amine"), and the primary hazards ("Toxic," "Irritant," "Basic").

  • Storage: Store in secondary containment in a designated Satellite Accumulation Area (SAA). Ensure the container is securely closed unless actively adding waste.

  • Manifesting for TSDF: Coordinate with your facility's Chemical Hygiene Officer (CHO) to transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The EPA requires a uniform hazardous waste manifest for any shipment over public roads[2]. The standard disposal method for this class of compound is high-temperature incineration, which completely destroys the organic framework and mitigates environmental release[2].

Sources

Handling

Personal protective equipment for handling 1,3-Bis(4-methylphenyl)propan-2-amine

Comprehensive Safety and Operational Guide: Handling 1,3-Bis(4-methylphenyl)propan-2-amine As a Senior Application Scientist, I recognize that handling specialized aryl-aliphatic amines like 1,3-Bis(4-methylphenyl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1,3-Bis(4-methylphenyl)propan-2-amine

As a Senior Application Scientist, I recognize that handling specialized aryl-aliphatic amines like 1,3-Bis(4-methylphenyl)propan-2-amine requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of why the chemical behaves the way it does. This compound—a lipophilic primary amine—is a valuable intermediate in drug development and organic synthesis. However, its structural properties, specifically the combination of a basic primary amine group and two highly lipophilic p-tolyl rings, make it a potent dermal penetration hazard and a severe irritant[1][2].

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, chemical integrity, and environmental compliance during your workflows.

Hazard Causality & Chemical Profile

To design an effective safety protocol, we must first understand the physicochemical causality of the hazards. Primary amines are highly alkaline[3]. When they contact biological tissues, they saponify localized fats, leading to rapid cellular necrosis and chemical burns[2]. Furthermore, the addition of two aromatic rings significantly increases the compound's partition coefficient (LogP). This lipophilicity allows the molecule to bypass the stratum corneum and act as a reservoir in the dermis, facilitating rapid systemic absorption[1][2].

Table 1: Physicochemical Hazards and GHS Classifications

Hazard CategoryGHS ClassificationCausality / MechanismQuantitative Threshold / Indicator
Skin Corrosion / Irritation Category 2Amine basicity saponifies dermal lipids, disrupting cell membranes[3].pH (aqueous extract) ~ 9.0 - 10.5
Serious Eye Damage Category 1 / 2ADirect contact causes corneal edema and transient fogging ("halo-vision")[4].Highly sensitive mucous membranes
Acute Toxicity (Dermal) Category 4High lipophilicity enables rapid transdermal flux[1].LD50 (Dermal) estimate: < 2000 mg/kg
Aquatic Toxicity Category 2Amines disrupt aquatic organism cell membranes[5].LC50 (Fish) estimate: 1 - 10 mg/L

Personal Protective Equipment (PPE) Matrix

Because of the high dermal flux of lipophilic amines, standard latex gloves are entirely insufficient. Your PPE must be selected based on chemical breakthrough times and the specific operational risks.

Table 2: PPE Specifications for 1,3-Bis(4-methylphenyl)propan-2-amine

PPE CategorySpecificationCausality / Rationale
Hand Protection Butyl Rubber (0.3 mm) OR Double-Nitrile (0.11 mm min)Butyl rubber provides superior resistance to basic amines. Nitrile is acceptable for short-term splash protection but must be double-gloved and changed immediately upon contamination.
Eye/Face Protection Chemical Splash Goggles + Face ShieldAmines cause severe corneal damage[4]. A face shield prevents aerosolized droplets from reaching the face during transfers.
Respiratory N95/P100 Particulate Respirator OR Organic Vapor CartridgeRequired if handling fine powders (inhalation hazard) or if heating the compound outside a fume hood[4].
Body Protection Flame-Resistant (FR) Lab Coat, closed shoesPrevents skin contact. FR material is required as amines can react exothermically with acids or oxidizers[6].

Operational Workflow & Handling Protocol

Trustworthy protocols are self-validating; each step must verify the success of the previous one. Since primary amines can oxidize or absorb atmospheric CO₂ to form carbamates, handling them under an inert atmosphere is recommended for both safety and chemical yield[6].

Step-by-Step Methodology: Dispensing and Reaction Setup

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80-120 feet per minute (fpm).

  • PPE Donning: Equip double-nitrile gloves, splash goggles, and a fully buttoned FR lab coat.

  • Inert Atmosphere Setup: Purge the reaction vessel with Argon or Nitrogen to prevent oxidation and moisture contamination[6].

  • Dispensing: Weigh the 1,3-Bis(4-methylphenyl)propan-2-amine using an analytical balance inside the fume hood. Use a static-free spatula.

  • Transfer: Transfer the compound into the reaction vessel. If dissolving, use compatible anhydrous solvents (e.g., Dichloromethane or Tetrahydrofuran)[6].

  • Decontamination: Wash all spatulas and reusable glassware with a 5-10% aqueous citric acid solution. The acid protonates the amine, converting it into a water-soluble, non-volatile ammonium salt.

Workflow Start 1. Pre-Operation Verify Fume Hood Airflow (>100 fpm) PPE 2. Don PPE Double Nitrile/Butyl Gloves, Goggles, Lab Coat Start->PPE Dispense 3. Dispense Chemical 1,3-Bis(4-methylphenyl)propan-2-amine PPE->Dispense Transfer 4. Transfer & React Use Closed System / Inert Atmosphere Dispense->Transfer Decon 5. Decontamination Wash surfaces with 5-10% Citric Acid Transfer->Decon Waste 6. Waste Disposal Segregate as Hazardous Amine Waste Decon->Waste

Caption: Step-by-step operational workflow for the safe handling of 1,3-Bis(4-methylphenyl)propan-2-amine.

Spill Response & Decontamination Protocol

In the event of a spill, immediate neutralization is prioritized over simple absorption to prevent volatilization and dermal exposure[2].

Step-by-Step Methodology: Spill Remediation

  • Assessment: Determine if the spill is minor (<50g, contained in hood) or major (>50g, or outside hood).

  • Evacuation (Major Spill): If major, evacuate the laboratory immediately, secure the doors, and notify Environmental Health and Safety (EHS)[6].

  • Neutralization (Minor Spill): For minor spills, carefully apply a dilute weak acid (e.g., 10% citric acid or sodium bisulfate) to the spill perimeter, working inward. This neutralizes the basic amine[2].

  • Absorption: Cover the neutralized liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust, as the heat of neutralization may ignite it.

  • Collection: Sweep the absorbed material using a non-sparking plastic dustpan and place it into a chemically compatible, sealable hazardous waste container.

SpillResponse Spill Spill Detected Size Assess Spill Size Spill->Size Minor Minor Spill (<50g) Inside Fume Hood Size->Minor Major Major Spill (>50g) or Outside Hood Size->Major Neutralize Neutralize (Dilute Acid/Sand) Minor->Neutralize Evac Evacuate Lab & Notify EHS Major->Evac Absorb Absorb & Collect (Inert Absorbent) Neutralize->Absorb

Caption: Logic tree for assessing and responding to 1,3-Bis(4-methylphenyl)propan-2-amine spills.

Disposal & Waste Management Plan

Improper disposal of amines can lead to severe environmental toxicity and dangerous cross-reactions in waste carboys[5].

  • Segregation: Never mix amine waste with acidic waste, strong oxidizers, or halogenated solvents (unless specifically part of a quenched reaction), as this can cause vigorous exothermic reactions or off-gassing[6].

  • Labeling: Clearly label the waste container as "Hazardous Waste: Basic Organic Amine (1,3-Bis(4-methylphenyl)propan-2-amine)" and include the GHS Corrosive and Environmental Hazard pictograms.

  • Destruction: Dispose of the sealed containers through your institution's EHS department for high-temperature incineration, which safely breaks down the compound into nitrogen oxides (NOx), carbon dioxide, and water[7].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at:[Link]

  • The passage of trimethylamine across rat and human skin - PubMed (NIH). Available at:[Link]

  • MATERIAL SAFETY DATA SHEET: Tertiary Aliphatic Amine Blend - Tri-iso. Available at:[Link]

  • Aliphatic and Alicyclic Amines - ResearchGate. Available at:[Link]

  • Toxicity of aliphatic amines on the embryos of zebrafish Danio rerio - Qucosa (TU Dresden). Available at:[Link]

  • Appendix 2 - Safety Data Sheets - Santos. Available at:[Link]

Sources

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